molecular formula C10H13NO2S B1385760 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid CAS No. 1019539-10-6

2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid

Cat. No.: B1385760
CAS No.: 1019539-10-6
M. Wt: 211.28 g/mol
InChI Key: ZFEKRVIJJMIJBO-UHFFFAOYSA-N
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Description

2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid is a high-purity chemical building block designed for research and development in medicinal chemistry. This compound features a pyridine core substituted with a tert-butylsulfanyl group and a carboxylic acid functionality, making it a versatile intermediate for the synthesis of more complex molecules. Its structure is of significant interest in the design of novel pharmacologically active compounds. Pyridine derivatives are extensively investigated for their diverse biological activities. Research on analogous compounds has demonstrated that pyridine-carboxylic acid structures serve as key precursors in developing molecules with antimicrobial and anticancer properties . Furthermore, the tert-butylsulfanyl moiety is a strategically valuable substituent in medicinal chemistry. Studies on similar t-butylpyridine analogues have shown that this group can contribute to potent biological activity by enhancing hydrophobic interactions with target sites, such as in the development of strong TRPV1 antagonists for pain management research . The carboxylic acid group allows for further functionalization, enabling researchers to create amide, ester, or other derivatives for structure-activity relationship (SAR) studies. This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans. Researchers are encouraged to consult the product's Certificate of Analysis for specific quality control data.

Properties

IUPAC Name

2-tert-butylsulfanylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-10(2,3)14-8-6-7(9(12)13)4-5-11-8/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEKRVIJJMIJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801216139
Record name 2-[(1,1-Dimethylethyl)thio]-4-pyridinecarboxylic acid
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Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019539-10-6
Record name 2-[(1,1-Dimethylethyl)thio]-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019539-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1,1-Dimethylethyl)thio]-4-pyridinecarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid, a heterocyclic compound of interest in modern drug discovery. For researchers, medicinal chemists, and drug development professionals, understanding these fundamental characteristics is a prerequisite for predicting a molecule's pharmacokinetic and pharmacodynamic behavior. This document synthesizes theoretical principles with actionable, field-proven experimental protocols for determining key parameters such as ionization constant (pKa), lipophilicity (logP/logD), and aqueous solubility. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a robust resource for evaluating and optimizing pyridine carboxylic acid derivatives in a discovery pipeline.

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is fundamentally governed by its physicochemical properties. These characteristics—including lipophilicity, solubility, and ionization state (pKa)—dictate how a molecule will behave within a biological system, influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2] A molecule with exceptional target affinity in an enzymatic assay may fail in preclinical development due to poor solubility, which limits bioavailability, or suboptimal lipophilicity, which can hinder membrane permeability or introduce toxicity concerns.[3]

Therefore, the early and accurate characterization of these properties is not a perfunctory exercise but a critical step in risk mitigation and rational drug design.[4] The molecule 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid belongs to the pyridine carboxylic acid class, a scaffold that has given rise to a multitude of approved drugs for diverse indications, including cancer, tuberculosis, and metabolic disorders.[5][6][7] Its structure, featuring both a basic pyridine nitrogen and an acidic carboxylic acid, makes its behavior highly pH-dependent, a crucial consideration for its transit through the variable pH environments of the human body. This guide provides the foundational knowledge and practical methodologies required to fully characterize this, and similar, drug-like molecules.

Molecular Profile of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid

A precise understanding of the molecule's basic structural and chemical identity is the starting point for all further analysis.

PropertyDataSource
Chemical Structure Chemical structure of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid[8]
Molecular Formula C₁₀H₁₃NO₂S[8]
Molecular Weight 179.22 g/mol [9]
Monoisotopic Mass 211.0667 Da[8]
InChIKey ZFEKRVIJJMIJBO-UHFFFAOYSA-N[8]
SMILES CC(C)(C)SC1=NC=CC(=C1)C(=O)O[8]

Ionization Behavior (pKa): The Master Switch of Biological Activity

The pKa, or acid dissociation constant, is arguably the most influential physicochemical parameter for an ionizable drug. It defines the ratio of the protonated to deprotonated forms of a functional group at a given pH.[10] 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid is an amphoteric molecule containing two ionizable centers:

  • The carboxylic acid group (-COOH), which is acidic and will lose a proton to become a carboxylate (-COO⁻).

  • The pyridine nitrogen , which is basic and will accept a proton to become a pyridinium cation.

This dual nature means the molecule's net charge will change significantly as it moves from the acidic environment of the stomach (pH ~1.5-3.5) to the near-neutral pH of the small intestine and blood (pH ~6.0-7.4). This charge state directly impacts solubility, membrane permeability, and the potential for ionic interactions with its biological target.[10]

While experimentally determined values for this specific molecule are not publicly available, we can estimate the pKa values based on its constituent parts. Carboxylic acids typically have a pKa between 4 and 5, while the pKa of a protonated pyridine is around 5.2.[11][12][13] The electron-donating nature of the tert-butylsulfanyl group may slightly influence these values.

The following diagram illustrates the expected ionization states of the molecule across a physiological pH range.

G cluster_pH Increasing pH node_cation Cationic (pH < pKa1) node_zwitterion Zwitterionic / Neutral (pKa1 < pH < pKa2) node_cation->node_zwitterion pKa1 (~2-4) -COOH -> -COO⁻ node_anion Anionic (pH > pKa2) node_zwitterion->node_anion pKa2 (~5-6) Py-H⁺ -> Py

Caption: Predicted ionization states as a function of pH.

Authoritative Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration remains the gold standard for its precision and accuracy in determining pKa values.[14] The method involves monitoring pH changes as a titrant (a strong acid or base) is incrementally added to a solution of the compound.

Principle of Causality: The pKa is the pH at which the ionizable group is 50% titrated. This point is identified as the midpoint of the steepest portion of the titration curve (the inflection point), where the buffering capacity of the analyte is maximal. A blank titration with the solvent alone is crucial to subtract the background buffering effects of water and any co-solvents.

Step-by-Step Methodology:

  • Preparation: Accurately weigh approximately 1-5 mg of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent. A co-solvent like methanol may be required for sparingly soluble compounds, but the pKa value will then need to be extrapolated back to 0% co-solvent.[14] The solution should be free of carbonate.

  • Instrumentation Setup: Calibrate a high-precision pH meter and electrode using at least two standard buffers (e.g., pH 4.00, 7.00, 10.00) at the desired experimental temperature (typically 25 °C).

  • Acidic Titration: Begin by titrating the sample solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate all functional groups fully. Add the titrant in small, precise increments (e.g., 0.02 mL) using an automated burette.

  • Data Recording: Record the pH value after each addition, allowing the reading to stabilize.

  • Basic Titration: Titrate the resulting acidic solution with a standardized strong base (e.g., 0.1 M NaOH), again recording the pH after each incremental addition through at least two equivalence points.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa values are determined from the pH at the half-equivalence points on the curve. Sophisticated software can use derivative plots (dpH/dV) to precisely identify the inflection points.

Lipophilicity (logP & logD): A Delicate Balance

Lipophilicity, the "fat-loving" nature of a molecule, is a critical predictor of its ability to cross biological membranes, its binding affinity to proteins, and its potential for metabolic clearance.[3][4] It is quantified using two related parameters:

  • logP: The logarithm of the partition coefficient between n-octanol and water. It measures the lipophilicity of the neutral form of the molecule only.

  • logD: The logarithm of the distribution coefficient. It is the effective lipophilicity at a specific pH, accounting for all ionic species. For drug discovery, logD at pH 7.4 is the most physiologically relevant value.[15]

ParameterPredicted ValueImplicationSource
XlogP 2.2This value falls within the "drug-like" space (typically -1 to 5), suggesting a good balance between solubility and permeability. It indicates the neutral form of the molecule has a moderate preference for a lipid environment.[8]
Authoritative Experimental Protocol: Shake-Flask Method for logD₇.₄

The shake-flask method is the universally recognized reference method for determining logP and logD due to its direct measurement of partitioning.[16][17]

Principle of Causality: The method physically establishes an equilibrium of the analyte between two immiscible phases (n-octanol and a pH 7.4 buffer). By measuring the concentration of the analyte in each phase after equilibrium is reached, the distribution ratio (D) can be directly calculated. This hands-on approach ensures the measurement reflects the true partitioning behavior, validating its status as the gold standard.

G cluster_workflow Shake-Flask logD7.4 Workflow prep 1. Preparation Pre-saturate n-octanol and pH 7.4 buffer with each other. Prepare a stock solution of the compound. mix 2. Partitioning Add compound stock to the biphasic system. Shake vigorously to facilitate partitioning. prep->mix equilibrate 3. Equilibration Incubate at a constant temperature (e.g., 25°C) with shaking until equilibrium is reached (e.g., 24h). mix->equilibrate separate 4. Phase Separation Centrifuge to achieve a clean separation of the aqueous and octanol layers. equilibrate->separate analyze 5. Analysis Carefully sample each phase. Quantify compound concentration using HPLC-UV or LC-MS. separate->analyze calculate {6. Calculation|logD = log₁₀([Compound]octanol / [Compound]aqueous)} analyze->calculate

Caption: Experimental workflow for logD determination.

Step-by-Step Methodology:

  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.[17]

  • Sample Preparation: Prepare a stock solution of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid in a suitable solvent (e.g., DMSO). The final concentration of the co-solvent in the assay should be minimal (<1%) to avoid affecting the partitioning.

  • Partitioning: In a glass vial, combine the pre-saturated n-octanol and pH 7.4 buffer in a defined ratio (e.g., 1:1). Add a small aliquot of the compound stock solution.

  • Equilibration: Seal the vials and shake them at a constant temperature for a sufficient period (typically 2-24 hours) to ensure equilibrium is reached.[16]

  • Phase Separation: Centrifuge the vials at a moderate speed (e.g., 2000 x g for 10 minutes) to ensure a clean and complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layer. Determine the concentration of the compound in each sample using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

  • Calculation: Calculate the logD₇.₄ using the formula: logD = log₁₀(Concentration in octanol / Concentration in buffer).

Aqueous Solubility: The Gateway to Systemic Exposure

Aqueous solubility is the maximum concentration of a compound that can dissolve in water or a buffer at a given temperature. It is a critical barrier for oral drug absorption, as only a dissolved drug can pass through the intestinal wall into the bloodstream.[18] Poor solubility can lead to low and variable bioavailability and can compromise the quality of data in other in vitro assays.[19]

Two types of solubility are commonly measured:

  • Kinetic Solubility: Measured by dissolving the compound in an organic solvent (like DMSO) first and then diluting it into an aqueous buffer. It often overestimates the true solubility but is useful for high-throughput screening.[20][21]

  • Thermodynamic Solubility: The true equilibrium solubility measured by adding an excess of the solid compound to a buffer. It is the more accurate and relevant measure for lead optimization and formulation development.[18][22]

Experimental data for the target molecule is not publicly available. For context, the parent compound, isonicotinic acid (pyridine-4-carboxylic acid), has a reported aqueous solubility of approximately 5-6 g/L.[23] The addition of the lipophilic tert-butylsulfanyl group is expected to decrease the aqueous solubility compared to the parent structure.

Authoritative Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay

This method measures the saturation solubility of a compound at equilibrium, providing the most reliable value for development decisions.[19]

Principle of Causality: By incubating an excess amount of the solid compound in a buffer for an extended period (≥24 hours), the system is allowed to reach a true thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation. Measuring the concentration in the supernatant after removing all undissolved solids provides the definitive saturation solubility under those conditions.

Step-by-Step Methodology:

  • Preparation: Add an excess of solid 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid (e.g., 1-2 mg) to a vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.[18][22]

  • Separation of Solid: After incubation, separate the undissolved solid from the saturated solution. This is typically done by filtration through a low-binding filter plate (e.g., 0.45 µm PVDF) or by high-speed centrifugation.

  • Sample Preparation: Dilute the clear filtrate (the saturated solution) with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by HPLC-UV or LC-MS/MS to determine the compound's concentration. A calibration curve prepared from a stock solution of known concentration is used for accurate quantification.

  • Reporting: The final solubility is reported in units such as µg/mL or µM, after accounting for the dilution factor.

Conclusion: An Integrated Physicochemical Profile for Drug Development

The comprehensive characterization of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid reveals a molecule with a promising physicochemical profile for drug discovery. Its predicted XlogP of 2.2 suggests it resides in a favorable lipophilicity range for achieving both membrane permeability and adequate solubility. However, its amphoteric nature, with two pKa values expected in the physiological range, means its properties will be highly sensitive to pH. The carboxylic acid will be deprotonated at intestinal and blood pH, which will likely enhance its aqueous solubility but may decrease passive permeability. The shake-flask methods detailed herein provide the self-validating, authoritative protocols necessary to confirm these predicted properties and generate the robust data required for informed decision-making in any drug development program. This integrated understanding of pKa, logD, and thermodynamic solubility is essential for optimizing the ADME profile of this and related chemical scaffolds.

References

  • Kyriacou, T., et al. (2009). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • Fiveable. (2025). 4.5 Physicochemical properties. Medicinal Chemistry - Fiveable.
  • Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis.
  • Cambridge MedChem Consulting. (n.d.). LogP/D. Cambridge MedChem Consulting.
  • Daina, A. (2022). LogP / LogD shake-flask method v1.
  • Rudrapal, M., et al. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Drug Discovery.
  • Patsnap. (2025). What are the physicochemical properties affecting drug distribution?
  • Ràfols, C., et al. (2017).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay. Enamine.
  • protocols.io. (2025). In-vitro Thermodynamic Solubility. protocols.io.
  • Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec.
  • Alsenz, J., & Kansy, M. (2013). Automated assays for thermodynamic (equilibrium) solubility determination.
  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro.
  • PubChem. (n.d.). 2-(tert-butylsulfanyl)pyridine-4-carboxylic acid. PubChemLite.
  • ChemBK. (2025). pyridine-4-carboxylic acid - Physico-chemical Properties. ChemBK.
  • Fisher Scientific. (n.d.). 2,2':6',2″-Terpyridine-4'-carboxylic acid, 95%. Fisher Scientific.
  • De Witte, A. M., et al. (2012).
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • Sigma-Aldrich. (n.d.). 4-Pyridinecarboxylic acid for synthesis. Sigma-Aldrich.
  • Siddiqui, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC.
  • Siddiqui, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
  • ChemSynthesis. (2025).
  • Siddiqui, S., et al. (2025). Pyridine carboxylic acid derivatives in drug development pipeline.
  • Williams, R. (2022). pKa Data Compiled by R. Williams.
  • N/A. (n.d.). Approximate pKa chart of the functional groups. Source not specified.
  • Utah Tech University. (n.d.). pKa Chart. Utah Tech University.

Sources

In-Depth Technical Guide: pKa Values and Ionization States of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The physicochemical characterization of 2-(tert-butylsulfanyl)pyridine-4-carboxylic acid is critical for its utilization as a scaffold in fragment-based drug discovery and intermediate synthesis. As a pyridine-4-carboxylic acid derivative, this molecule exhibits amphoteric behavior, existing primarily as a zwitterion in physiological conditions. However, the introduction of the bulky, lipophilic 2-tert-butylsulfanyl (2-tBuS-) moiety significantly alters its electronic profile compared to the parent isonicotinic acid.

This guide provides a rigorous analysis of the ionization constants (pKa), microspecies distribution, and experimental methodologies required to validate these values. By synthesizing established Hammett substituent constants with analogue experimental data, we establish high-confidence predicted pKa windows essential for optimizing solubility and permeability (LogD) during lead optimization.

Structural Analysis & Electronic Effects[1]

To accurately predict the ionization behavior, we must decouple the molecule into its core ionizable centers and analyze the perturbation caused by the substituent.

The Core Scaffold: Isonicotinic Acid

The parent molecule, isonicotinic acid (pyridine-4-carboxylic acid), is a classic zwitterion.

  • Acidic Center: Carboxylic acid at C4.

  • Basic Center: Pyridine nitrogen.

  • Ionization Sequence: Cation (

    
    ) 
    
    
    
    Zwitterion (
    
    
    )
    
    
    Anion (
    
    
    ).
The Substituent Effect: 2-(Tert-butylsulfanyl) Group

The 2-position substitution imposes both electronic and steric effects on the pyridine ring:

  • Inductive Effect (-I): The sulfide sulfur atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect. This reduces the electron density on the pyridine nitrogen, lowering its basicity (pKa).

  • Resonance Effect (+R): While sulfur can donate electron density via

    
    -overlap, this effect is weak in the pyridine system compared to the inductive withdrawal, especially when steric bulk twists the bond.
    
  • Steric Bulk: The tert-butyl group is voluminous. While the sulfur linker provides spacing, the bulk can disrupt solvation shells around the nitrogen, further destabilizing the protonated form and lowering the pKa.

Comparative Analogue Data:

  • Pyridine pKa: 5.25

  • 2-(Methylthio)pyridine pKa: 3.62 (Experimental)

  • Shift (

    
    pKa):  ~ -1.6 units due to the alkylthio group.
    

pKa Values and Ionization Profile[3][4][5]

Based on the electronic perturbation of the 2-alkylsulfanyl group, the pKa values for 2-(tert-butylsulfanyl)pyridine-4-carboxylic acid are shifted significantly relative to isonicotinic acid.

Predicted Dissociation Constants
Ionization StepFunctional GroupParent (Isonicotinic) pKaPredicted ShiftPredicted pKa (2-tBuS) Description
pKa1 (Acidic) Carboxylic Acid (-COOH)1.77-0.1 to -0.21.6 ± 0.1 Deprotonation of

in the Cation to form Zwitterion. Mild acidification due to meta-EWG effect.
pKa2 (Basic) Pyridine Nitrogen (

)
4.96-1.4 to -1.63.4 ± 0.2 Deprotonation of

in the Zwitterion to form Anion. Significant reduction in basicity due to 2-S-tBu group.
Microspecies Distribution

The molecule exists in three distinct states depending on pH. The zwitterionic window is narrower than that of the parent compound due to the lowered basicity of the pyridine ring.

  • pH < 1.6: Cationic Species (+1) . Dominant form in strong acid (e.g., 0.1 M HCl). High solubility.

  • pH 1.6 – 3.4: Zwitterionic Species (0) . The net neutral form. This is the region of minimum solubility (Isoelectric point, pI

    
     2.5).
    
  • pH > 3.4: Anionic Species (-1) . Dominant form in physiological buffers (pH 7.4). High solubility.

Visualization of Ionization Scheme

IonizationScheme Cation Cation (+1) (Protonated N, Protonated COOH) Zwitterion Zwitterion (0) (Protonated N, Deprotonated COO-) Cation->Zwitterion pKa1 ≈ 1.6 (-H+) Zwitterion->Cation Anion Anion (-1) (Neutral N, Deprotonated COO-) Zwitterion->Anion pKa2 ≈ 3.4 (-H+) Anion->Zwitterion

Figure 1: Stepwise dissociation of 2-(tert-butylsulfanyl)pyridine-4-carboxylic acid showing the transition from Cation to Anion via the Zwitterion.

Experimental Determination Protocols

To validate these predicted values, specific experimental workflows are required. Due to the potential low solubility of the zwitterion and the lipophilicity of the t-butyl group, standard potentiometry may require cosolvent modification.

Method A: Potentiometric Titration (The Gold Standard)

Best for samples with solubility


 M.
  • Preparation: Dissolve 3-5 mg of compound in 20 mL of degassed water. If insoluble, use a mixed solvent system (e.g., Methanol/Water 30:70) and extrapolate to 0% organic using the Yasuda-Shedlovsky equation.

  • Acidification: Add standardized 0.1 M HCl to bring the starting pH to ~1.5 (ensuring full protonation).

  • Titration: Titrate with standardized 0.1 M KOH (CO2-free) under inert gas (

    
     or 
    
    
    
    ) atmosphere at 25°C.
  • Data Analysis: Plot pH vs. Volume of Base. Identify inflection points. Use Bjerrum plot analysis or software (e.g., Hyperquad) to calculate pKa values.

Method B: UV-Metric Titration (For Low Solubility)

Best for lipophilic compounds where precipitation occurs near the pI (pH 2.5).

  • Principle: The UV spectrum of the pyridine ring changes significantly upon deprotonation of the nitrogen.

  • Workflow:

    • Prepare a 10 mM stock solution in DMSO.

    • Dispense into a 96-well plate containing buffers ranging from pH 1.0 to 8.0.

    • Measure UV absorbance (200–400 nm) at each pH step.

  • Analysis: Track the bathochromic shift (red shift) or hyperchromic effect at

    
     (typically ~260-280 nm for pyridines). Fit the sigmoid curve of Absorbance vs. pH to the Henderson-Hasselbalch equation.
    
Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Pure Compound SolubilityCheck Check Aqueous Solubility (at pH 2.5) Start->SolubilityCheck HighSol Soluble (>1 mM) SolubilityCheck->HighSol Yes LowSol Insoluble (<1 mM) SolubilityCheck->LowSol No Potentiometry Potentiometric Titration (Water, 25°C) HighSol->Potentiometry Cosolvent Cosolvent Titration (MeOH/Water extrapolation) LowSol->Cosolvent UVMetric UV-Metric Titration (D300 Digital Dispenser) LowSol->UVMetric DataProcess Data Processing (Bjerrum Plot / Hyperquad) Potentiometry->DataProcess Cosolvent->DataProcess UVMetric->DataProcess Result Output: pKa1, pKa2, LogD DataProcess->Result

Figure 2: Decision tree for selecting the appropriate pKa determination method based on solubility.

Implications for Drug Development[3]

Understanding the ionization state is paramount for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Solubility & Formulation
  • Minimum Solubility: The compound will be least soluble at pH ~2.5 (Isoelectric point). Avoid formulation in this pH window to prevent precipitation.

  • Optimal Solubility: Formulation at pH > 4.5 ensures the molecule is fully anionic (

    
     charge), maximizing aqueous solubility.
    
Lipophilicity (LogD)
  • The tert-butyl group adds significant lipophilicity (+1.5 to +2.0 LogP units relative to methyl).

  • LogD Profile:

    • Acidic pH (1-2): LogD is lower (Cationic).

    • Neutral pH (7.4): The molecule is Anionic. While anions are generally polar, the lipophilic "tail" (t-Bu-S-) may maintain membrane permeability despite the negative charge, a common strategy in designing orally bioavailable acids.

References

  • PubChem. 2-(Methylthio)pyridine - Compound Summary. National Library of Medicine. Available at: [Link]

  • Linnell, R. H.Dissociation Constants of 2-Substituted Pyridines. Journal of Organic Chemistry, 1960. (Foundational text on pyridine substituent effects).
  • Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003. (Authoritative source on pKa measurement protocols).
  • Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series, Butterworths, London. (Reference for isonicotinic acid pKa values).

The Ascendant Role of Sulfur in Pyridine-4-Carboxylic Acid Scaffolds: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of Sulfur in Modern Drug Design

The pyridine-4-carboxylic acid core, also known as isonicotinic acid, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its inherent properties, such as its ability to act as a hydrogen bond acceptor and its metabolic stability, make it an attractive starting point for drug design. However, the true potential of this scaffold is often unlocked through strategic functionalization. The introduction of sulfur-containing substituents has emerged as a powerful strategy to modulate the physicochemical properties, biological activity, and pharmacokinetic profiles of pyridine-4-carboxylic acid derivatives. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and biological significance of these sulfur-functionalized molecules, underpinned by field-proven insights and detailed experimental methodologies.

The Versatility of Sulfur: Modulating Properties and Unlocking New Biological Activities

Sulfur's unique electronic properties and its ability to exist in various oxidation states (thiol, thioether, sulfoxide, sulfone) allow for the fine-tuning of a molecule's characteristics. When incorporated into the pyridine-4-carboxylic acid framework, sulfur substituents can profoundly influence lipophilicity, electronic distribution, and the capacity for intermolecular interactions, thereby impacting biological activity.

A notable example is the development of (4-pyridylthio)acetic acid, a valuable intermediate in the synthesis of biologically active cephalosporins.[2] The thioether linkage in this compound is crucial for its desired chemical reactivity and subsequent biological efficacy. Furthermore, derivatives bearing sulfonylhydrazone moieties have demonstrated significant antineoplastic activity, highlighting the role of the sulfone group in interacting with biological targets.[3]

Synthetic Strategies for the Introduction of Sulfur Substituents

The synthesis of sulfur-substituted pyridine-4-carboxylic acid derivatives can be achieved through several strategic routes. The choice of method is often dictated by the desired sulfur functionality and the overall complexity of the target molecule.

Synthesis of Thioether Derivatives

A common and effective method for the synthesis of thioether derivatives is the nucleophilic substitution of a suitable leaving group on the pyridine ring with a thiol. For instance, (4-pyridylthio)acetic acid can be efficiently prepared by reacting 4-(1-pyridyl)pyridinium chloride with 2-mercaptoacetic acid.[2]

Experimental Protocol: Synthesis of (4-Pyridylthio)acetic Acid [2]

  • Materials: 4-(1-pyridyl)pyridinium chloride hydrochloride, 2-mercaptoacetic acid, Sodium Hydroxide (50% solution), Water, Activated Carbon.

  • Procedure:

    • A solution of 4-(1-pyridyl)pyridinium chloride hydrochloride (50.0 g, 0.202 mole) in water (500 ml) is neutralized to pH 7.0 with a 50% NaOH solution.

    • The solution is then treated with 12.5 g of activated carbon, stirred, and filtered.

    • 2-Mercaptoacetic acid is added to the filtrate.

    • The reaction mixture is heated, and the progress is monitored.

    • Upon completion, the product, (4-pyridylthio)acetic acid, is isolated. This process typically yields approximately 70-95%.[2]

Synthesis of Thiol Derivatives

The introduction of a thiol (mercapto) group can be achieved through various methods, including the reaction of a chloropyridine derivative with a sulfur source like thiourea. This approach has been successfully employed for the synthesis of 2-mercaptonicotinic acid, a related pyridine carboxylic acid derivative.[3][4]

Experimental Protocol: Synthesis of 2-Mercaptonicotinic Acid [3][4]

  • Materials: 2-Chloronicotinic acid, Thiourea, Water, Dilute Hydrochloric Acid.

  • Procedure:

    • A suspension of 2-chloronicotinic acid (790 mg, 5 mmol) and thiourea (457 mg, 6 mmol) in water (15 mL) is refluxed at 90 °C for 8 hours.[3][4]

    • After cooling to room temperature, a pale yellow suspension is obtained.

    • The pH is adjusted to approximately 8 with dilute hydrochloric acid and stirred for 10 minutes to precipitate the product.[3]

    • The solid is collected by filtration and dried to yield 2-mercaptonicotinic acid as a pale yellow solid (yield: 84%).[3][4]

Synthesis of Sulfone and Sulfoxide Derivatives

Sulfone and sulfoxide derivatives are typically prepared by the oxidation of the corresponding thioether. The choice of oxidizing agent and reaction conditions determines the final oxidation state. meta-Chloroperoxybenzoic acid (m-CPBA) is a commonly used reagent for these transformations.[5] The controlled oxidation of a thioether first yields the sulfoxide, and further oxidation under more forcing conditions can produce the sulfone.

Conceptual Workflow for Thioether Oxidation

Oxidation Thioether Pyridine-4-Thioether Sulfoxide Pyridine-4-Sulfoxide Thioether->Sulfoxide [O] (e.g., m-CPBA, 1 eq.) Sulfone Pyridine-4-Sulfone Sulfoxide->Sulfone [O] (e.g., m-CPBA, >2 eq.)

Caption: Oxidation of thioethers to sulfoxides and sulfones.

Spectroscopic Characterization: Elucidating the Molecular Structure

The structural elucidation of sulfur-substituted pyridine-4-carboxylic acid derivatives relies on a combination of spectroscopic techniques.

Technique Key Observables Significance
Nuclear Magnetic Resonance (NMR) Chemical shifts and coupling constants of pyridine ring protons are sensitive to the nature and position of the sulfur substituent. The presence of characteristic signals for the sulfur-containing moiety (e.g., S-CH2 protons in thioethers).Provides detailed information about the connectivity and electronic environment of atoms in the molecule.
Infrared (IR) Spectroscopy Characteristic absorption bands for the carboxylic acid C=O and O-H stretching. For sulfones, strong asymmetric and symmetric S=O stretching bands are observed (typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). For sulfoxides, the S=O stretching band appears around 1050 cm⁻¹.Confirms the presence of key functional groups.
Mass Spectrometry (MS) The molecular ion peak confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information.Determines the molecular mass and can help in identifying the elemental composition.

For example, in the characterization of (4-pyridylthio)acetic acid, the nuclear magnetic resonance spectrum in D2O/DCl shows two doublets for the 4-pyridyl protons, and a singlet for the -CH2- protons of the acetic acid moiety.[2] The infrared spectrum displays a strong absorption at 1700 cm⁻¹ corresponding to the carboxylic acid carbonyl group.[2]

Biological Activities and Structure-Activity Relationships (SAR)

The introduction of sulfur substituents into the pyridine-4-carboxylic acid scaffold has led to the discovery of compounds with a wide range of biological activities.

Antitubercular Activity

Isonicotinic acid hydrazide (Isoniazid) is a cornerstone of tuberculosis treatment.[6] Research into derivatives of isoniazid has shown that the introduction of certain sulfur-containing moieties can lead to compounds with activity against resistant strains of Mycobacterium tuberculosis.[6]

Anticancer Activity

Derivatives of pyridine-4-carboxylic acid with sulfonamide and sulfonylurea functionalities have been investigated for their anticancer properties.[7][8] Some of these compounds have shown potent inhibitory activity against various cancer cell lines.[8] Structure-activity relationship studies have indicated that the nature of the substituent on the sulfonamide nitrogen and the substitution pattern on the pyridine ring are critical for activity.[7]

Enzyme Inhibition

The ability of the carboxylic acid group to coordinate with metal ions, combined with the diverse chemical nature of sulfur substituents, makes these compounds promising candidates for enzyme inhibitors.[9] For instance, pyrimidine thioethers have been identified as a novel class of HIV-1 reverse transcriptase inhibitors.[9]

Logical Relationship of SAR

SAR Pyridine-4-Carboxylic Acid Core Pyridine-4-Carboxylic Acid Core Biological Activity Biological Activity Pyridine-4-Carboxylic Acid Core->Biological Activity Sulfur Substituent Sulfur Substituent Physicochemical Properties Physicochemical Properties Sulfur Substituent->Physicochemical Properties Modulates Physicochemical Properties->Biological Activity Influences Position of Substituent Position of Substituent Position of Substituent->Biological Activity Impacts

Caption: Key factors influencing the biological activity.

Computational Insights: Rationalizing Activity and Guiding Design

Computational chemistry plays a vital role in understanding the structure-activity relationships of these molecules at a deeper level. Quantitative Structure-Activity Relationship (QSAR) studies have been employed to correlate the physicochemical properties of sulfur-containing pyridine derivatives with their biological activities.[10][11] These models can help in predicting the activity of novel compounds and guide the design of more potent analogues.

Furthermore, molecular docking studies can provide insights into the binding modes of these compounds with their biological targets, such as enzymes.[12] This information is invaluable for the rational design of new inhibitors with improved affinity and selectivity.

Conclusion and Future Perspectives

The strategic incorporation of sulfur-containing substituents into the pyridine-4-carboxylic acid scaffold represents a highly fruitful avenue in the quest for novel therapeutic agents. The versatility of sulfur chemistry allows for the generation of a diverse range of derivatives with tunable properties and a broad spectrum of biological activities. The synthetic methodologies, characterization techniques, and structure-activity relationship insights presented in this guide provide a solid foundation for researchers to build upon. Future efforts in this field will likely focus on the exploration of novel sulfur-containing functionalities, the development of more efficient and sustainable synthetic routes, and the application of advanced computational methods to accelerate the discovery of new drug candidates with enhanced efficacy and safety profiles.

References

  • Google Patents. (n.d.). US3644377A - Process for the preparation of (4-pyridylthio)acetic acid.
  • El-Gendy, M. A., et al. (2003). Synthesis, antitubercular activity and pharmacokinetic studies of some Schiff bases derived from 1-alkylisatin and isonicotinic acid hydrazide (INH). European Journal of Medicinal Chemistry, 38(10), 945-951.
  • Cheng, B., et al. (2019). Pyridinium 1,4-zwitterionic thiolates as a useful class of sulfur-containing synthons: application to the synthesis of 2,5-dihydro-1,4,5-thiadiazepines.
  • PrepChem.com. (n.d.). Synthesis of pyridine-4-carboxylic acid. Retrieved from [Link]

  • PureSynth. (n.d.). 2-Mercaptonicotinic Acid. Retrieved from [Link]

  • Zhang, E., et al. (2016). Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates.
  • Backeberg, O. G., & Marais, J. L. C. (1945). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Journal of the Chemical Society, 381-383.
  • Li, Y., et al. (2023). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids.
  • Li, R., et al. (2024). Synthesis of Sulfur-Containing Trisubstituted Imidazoles by One-Pot, Multicomponent Reaction via Electron Donor–Acceptor Complex Photoactivation. Organic Letters, 26(18), 3843-3848.
  • Flögel, O., et al. (2006). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ARKIVOC, 2006(5), 113-140.
  • Sławiński, J., et al. (2015). Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. Molecules, 20(7), 12552-12574.
  • Leonard, F., & Wajngurt, A. (1957). Synthesis of Some Sulfur-Containing Derivatives of Pyridine 1-Oxide and Quinoline 1-Oxide1. The Journal of Organic Chemistry, 22(8), 910-912.
  • Pasko, C., et al. (2019). Design, Synthesis and Biological Evaluation of Sulfur-Containing 1,1-Bisphosphonic Acids as Antiparasitic Agents. Molecules, 24(11), 2099.
  • El-Sayed, N. N. E., et al. (2021). Synthesis and anticancer activity of some new pyridine derivatives. Journal of the Iranian Chemical Society, 18(10), 2635-2647.
  • Li, X., et al. (2022). Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. Molecules, 27(21), 7175.
  • Gecen, Z., et al. (2019). 4D-QSAR Study of Some Pyrazole Pyridine Carboxylic Acid Derivatives By Electron Conformational-Genetic Algorithm Method. Letters in Drug Design & Discovery, 16(11), 1243-1254.
  • Williams, T. M., et al. (1996). Pyrimidine thioethers: a novel class of HIV-1 reverse transcriptase inhibitors with activity against BHAP-resistant HIV. Journal of medicinal chemistry, 39(16), 3221-3224.
  • ResearchGate. (n.d.). Antibacterial Activities of Isonicotinic acid derivatives. Retrieved from [Link]

  • Denmark, S. E. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from [Link]

  • Starosyla, S. A., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent. Future Microbiology, 15, 843-853.
  • Al-Abdullah, E. S., et al. (2014).
  • Schmidt, A., & Mordhorst, T. (2010). Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts.
  • Gökçe, M., et al. (2018). Synthesis of some novel pyridine compounds containing bis-1,2,4-triazole/thiosemicarbazide moiety and investigation of their antioxidant properties, carbonic anhydrase, and acetylcholinesterase enzymes inhibition profiles. Archiv der Pharmazie, 351(1-2), 1700244.
  • Thunus, L., & Delarge, J. (1966). [A new synthesis of pyridine-3-and pyridine-4-sulfonic acids]. Journal de pharmacie de Belgique, 21(9), 485-490.
  • NIST. (n.d.). 4-Pyridineethanesulfonic acid. Retrieved from [Link]

  • Gerasimova, E., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules, 27(21), 7545.
  • Le, T. H., et al. (2020). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. RSC advances, 10(49), 29334-29344.
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  • Bobkova, L., et al. (2015). Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 800-809.
  • López-Pérez, A., et al. (2022).
  • Hadjikakou, S. K., et al. (2003). Synthesis of a Novel Triphenyltin(IV) Derivative of 2-Mercaptonicotinic Acid with Potent Cytotoxicity in vitro. Inorganica Chimica Acta, 356, 227-232.
  • Al-Omair, M. A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 11(10), 5556-5579.
  • Khan, I., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1303.
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Structural Elucidation and Supramolecular Analysis of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

The structural analysis of 2-(tert-butylsulfanyl)pyridine-4-carboxylic acid (C₁₀H₁₃NO₂S) represents a classic challenge in modern small-molecule crystallography: balancing the competing forces of strong hydrogen bond donors/acceptors with significant steric bulk.

This molecule acts as a critical intermediate in the synthesis of kinase inhibitors and metal-organic frameworks (MOFs). Its structural duality—possessing a polar, hydrogen-bonding head (isonicotinic acid moiety) and a lipophilic, bulky tail (tert-butyl thioether)—makes it an ideal case study for understanding supramolecular synthons in drug design.

This guide details the protocol for its synthesis, crystallization, and X-ray structural elucidation, with a specific focus on the competition between Acid-Acid homosynthons and Acid-Pyridine heterosynthons .

Synthesis and Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), high purity is required. The presence of the tert-butyl group introduces rotational freedom that can inhibit lattice formation if impurities are present.

Chemical Synthesis (Nucleophilic Aromatic Substitution)

The most robust route utilizes the reactivity of 2-chloropyridine-4-carboxylic acid.

  • Reagents: 2-Chloropyridine-4-carboxylic acid (1.0 eq), Sodium tert-butylthiolate (1.2 eq), DMF (Solvent).

  • Conditions: Heat to 80°C for 4 hours under N₂ atmosphere.

  • Workup: Acidify with 1M HCl to pH 3–4 to precipitate the product (zwitterionic form).

  • Purification: Recrystallize from hot Ethanol/Water (9:1).

Single Crystal Growth Strategies

The bulky tert-butyl group often disrupts planar packing. A slow, thermodynamic approach is necessary.

MethodSolvent SystemConditionsTarget Crystal Habit
Slow Evaporation Methanol (MeOH)Room Temp, parafilm with pinholesPrisms/Blocks
Vapor Diffusion DMSO (Solvent) / Water (Anti-solvent)Closed chamber, 2 weeksNeedles (often solvated)
Cooling EthanolSaturation at 60°C

Cool to 4°C
Plates

Critical Insight: Avoid chlorinated solvents (DCM/Chloroform) as they often result in twinning or rapid precipitation of amorphous powder due to the high solubility of the thio-ether chain.

X-Ray Diffraction Data Collection

Instrumentation & Temperature Control
  • Source: Cu-K

    
     (
    
    
    
    Å) is preferred for organic light-atom structures to maximize diffraction intensity at high angles.
  • Temperature: 100 K (Cryostream) is mandatory.

    • Causality: The tert-butyl group acts as a "rotor." At room temperature (298 K), thermal vibration of the methyl groups results in large thermal ellipsoids (high

      
      ), often making the structure unsolvable or leading to artificial disorder models. Freezing the crystal to 100 K locks these rotations.
      
Data Processing Workflow

XRD_Workflow cluster_QA Quality Check Crystal Single Crystal Selection (<0.3mm) Mount Mounting (Mitegen Loop + Oil) Crystal->Mount Collect Data Collection (100K, Cu-Kα) Mount->Collect Reduce Data Reduction (CrysAlisPro / SAINT) Collect->Reduce Solve Structure Solution (SHELXT / OLEX2) Reduce->Solve Rint R_int < 0.08 Reduce->Rint Refine Refinement (SHELXL) Solve->Refine Completeness Completeness > 99%

Figure 1: Standard X-ray Diffraction workflow emphasizing low-temperature collection.

Structural Solution and Refinement

Solving the Phase Problem

Use SHELXT (Intrinsic Phasing). The sulfur atom (S) provides a sufficient anomalous signal (even with Mo sources, but stronger with Cu) to aid in phasing, though direct methods usually suffice for a molecule of this size.

Handling Disorder

The tert-butyl group is the primary source of crystallographic frustration.

  • Symptom: Elongated thermal ellipsoids on the terminal methyl carbons.

  • Treatment:

    • Check for rotational disorder (two positions rotated by 60°).

    • Apply split-site models (PART 1 / PART 2 in SHELXL).

    • Restrain geometry using SAME or SIMU commands to ensure chemically reasonable bond lengths (C-C ~1.54 Å) and angles.

Supramolecular Architecture Analysis

This is the most scientifically significant aspect of the analysis. You are looking for specific Supramolecular Synthons that dictate how the molecules pack.

The Synthon Competition

In pyridine-carboxylic acids, two primary hydrogen bonding motifs compete:

  • Homosynthon (Acid-Acid): The carboxylic acid forms a dimer with itself (

    
     motif).
    
  • Heterosynthon (Acid-Pyridine): The carboxylic acid donates a proton to the pyridine nitrogen of a neighboring molecule.

Theoretical Prediction: According to the hierarchy of synthons established by Desiraju and Zaworotko, the Acid-Pyridine Heterosynthon is energetically favored over the Acid-Acid homosynthon because the pyridine nitrogen is a better acceptor than the carboxylic carbonyl oxygen.

Analysis Logic

When analyzing your solved structure, verify the following:

  • Proton Transfer: Is it a neutral complex (

    
    ) or a zwitterion (
    
    
    
    )? Check the C-O bond lengths. In a carboxylate (zwitterion), the C-O distances are nearly equal (~1.26 Å). In a neutral acid, C=O is ~1.21 Å and C-OH is ~1.32 Å.
  • Dimensionality: Does the Acid-Pyridine interaction form infinite 1D chains (catemers) or discrete cyclic units? The bulky tert-butyl group at the 2-position likely sterically hinders the formation of flat sheets, forcing the chains into a twisted or helical topology.

Synthon_Logic Start Analyze H-Bonding Motif CheckN Is H on Pyridine N? Start->CheckN Zwitter Zwitterion (COO- ... H-N+) CheckN->Zwitter Yes (C-O bonds equal) Neutral Neutral Molecule (COOH ... N) CheckN->Neutral No (C=O vs C-OH) Pattern Packing Motif? Zwitter->Pattern Neutral->Pattern Chain 1D Chain (Catemer) (Likely due to steric bulk) Pattern->Chain Dimer 0D Dimer (Less likely) Pattern->Dimer

Figure 2: Decision tree for classifying the supramolecular packing of isonicotinic acid derivatives.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Vishweshwar, P., et al. (2003). "Supramolecular synthons in phenol–isonicotinic acid cocrystals." Crystal Engineering Communications, 5, 119-123. Link

  • Shattock, T. R., et al. (2008).[1] "Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds."[1][2][3][4][5][6][7] Crystal Growth & Design, 8(12), 4533–4545. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Cambridge Structural Database (CSD)." Link

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Safety data sheet (SDS) and toxicity profile of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Assessment and Handling Protocol: 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid

Executive Summary & Chemical Identity

2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid is a specialized heterocyclic building block used primarily in medicinal chemistry as a scaffold for drug discovery. Structurally, it consists of an isonicotinic acid core substituted at the 2-position with a bulky tert-butyl thioether group.

Unlike commoditized reagents, specific toxicological data (LD50, LOAEL) for this exact molecule is sparse in public registries. Therefore, this guide utilizes Read-Across Toxicology —inferring safety profiles from structural analogues (Isonicotinic acid, alkyl-thioethers)—and First-Principles Chemistry to establish a robust safety protocol.

Chemical Specifications
PropertyDetail
IUPAC Name 2-(tert-butylsulfanyl)pyridine-4-carboxylic acid
Synonyms 2-(tert-butylthio)isonicotinic acid; 2-(t-butylthio)pyridine-4-carboxylic acid
Molecular Formula

Molecular Weight 211.28 g/mol
Physical State White to off-white crystalline powder
Solubility (Predicted) Low in water (neutral pH); High in DMSO, Methanol, dilute aqueous base (

)
pKa (Predicted) ~3.5 (Carboxylic acid), ~4.0 (Pyridine N - reduced basicity due to S-substitution)
LogP (Predicted) ~2.2 (Lipophilic tert-butyl group increases membrane permeability)

Hazard Identification (GHS Classification)

Note: In the absence of compound-specific harmonized data, this classification is derived from the functional group properties of pyridine carboxylic acids (e.g., CAS 55-22-1).

Signal Word: WARNING

Hazard Statements (H-Codes)
  • H315: Causes skin irritation.[1][2] (Acidic functionality)

  • H319: Causes serious eye irritation.[1][2][3] (Acidic functionality + Pyridine nitrogen)[4]

  • H335: May cause respiratory irritation.[2] (Dust inhalation)[2]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume.[2]

  • P280: Wear protective gloves/protective clothing/eye protection.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do.[1][2] Continue rinsing.[1][2]

Toxicological Profile (Analog-Based Assessment)

As an Application Scientist, it is critical to look beyond the SDS. We analyze the molecule's "warheads"—its functional groups—to predict biological interaction.

Acute Toxicity (Inferred)
  • Oral: Likely Low to Moderate.

    • Analog Anchor: Isonicotinic acid (parent scaffold) has an oral LD50 of 5,000 mg/kg in rats [1].[4][2] The addition of the tert-butyl thioether group increases lipophilicity, potentially increasing bioavailability, but the bulky nature of the tert-butyl group often hinders metabolic activation compared to smaller alkyl chains.

  • Dermal: Irritant.

    • The carboxylic acid moiety will protonate skin surface proteins, causing local irritation.

Metabolic Fate & Sensitization

The presence of the thioether (sulfide) linkage introduces a specific metabolic pathway. Thioethers are susceptible to S-oxidation by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450s.

  • S-Oxidation: The sulfide (

    
    ) is oxidized to the Sulfoxide  (
    
    
    
    ).
  • Sulfone Formation: Further oxidation leads to the Sulfone (

    
    ).
    
  • Glucuronidation: The carboxylic acid tail is a prime target for Phase II conjugation (Glucuronidation), facilitating excretion.

Risk Note: While many thioethers are sensitizers, the steric bulk of the tert-butyl group protects the sulfur from rapid nucleophilic attack, likely reducing the risk of contact dermatitis compared to unhindered thiols.

Diagram: Predicted Metabolic Pathway

The following diagram illustrates the predicted biotransformation of the compound in a mammalian system.

MetabolicFate Parent Parent Compound (Lipophilic) Sulfoxide Sulfoxide Metabolite (Polar) Parent->Sulfoxide CYP450 / FMO (S-Oxidation) Glucuronide Acyl Glucuronide (Excretion Ready) Parent->Glucuronide UGT Enzymes (Phase II Conjugation) Sulfone Sulfone Metabolite (Highly Polar) Sulfoxide->Sulfone Oxidation Sulfoxide->Glucuronide UGT

Figure 1: Predicted metabolic trajectory involving S-oxidation of the thioether and glucuronidation of the carboxylic acid.

Handling & Experimental Protocols

Scientific integrity requires self-validating workflows. The following protocols ensure reproducibility and safety.

Solubility & Dissolution Strategy

The tert-butyl group significantly increases hydrophobicity. Direct dissolution in neutral water will likely fail, leading to suspension and inconsistent dosing.

  • Recommended Solvent: DMSO (Dimethyl sulfoxide) or DMF.

  • Aqueous Buffer: Soluble in PBS (pH 7.4) only after pre-dissolution in DMSO or conversion to sodium salt (add 1 eq. NaOH).

Standard Stock Solution Protocol (100 mM):

  • Weigh 21.13 mg of compound.

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex for 30 seconds. Solution should be clear.

  • Validation: If turbidity persists, sonicate at 40°C for 5 minutes.

Storage & Stability
  • Hygroscopicity: Pyridine carboxylic acids can form hydrates. Store in a desiccator.

  • Oxidation Risk: The sulfur atom is prone to slow oxidation if exposed to air/light over months.

    • Requirement: Store under Argon or Nitrogen atmosphere at -20°C.

Exposure Control Workflow

This diagram outlines the decision logic for handling this compound based on quantity and state.

HandlingProtocol Start Start: Handling 2-(t-butylthio)isonicotinic acid StateCheck State: Solid Powder vs. Solution? Start->StateCheck Solid Solid Powder StateCheck->Solid Solution Solution (DMSO/MeOH) StateCheck->Solution Weighing Weigh inside Fume Hood (Anti-static gun recommended) Solid->Weighing PPE_Solid PPE: Nitrile Gloves + N95/P100 Mask (Prevent dust inhalation) Weighing->PPE_Solid Waste Disposal: Halogen-free Organic Waste (Do not drain) PPE_Solid->Waste Permeation Risk: DMSO enhances skin absorption Solution->Permeation PPE_Liq PPE: Double Gloving (Nitrile) Change every 30 mins Permeation->PPE_Liq PPE_Liq->Waste

Figure 2: Decision matrix for PPE and engineering controls based on physical state.

Emergency Response

  • Eye Contact: The acidic nature requires immediate neutralization. Flush with water for 15 minutes. Do not use basic neutralizers (e.g., bicarbonate) directly in the eye.

  • Skin Contact: Wash with soap and water. Crucial: If dissolved in DMSO, monitor for systemic effects (nausea, headache) as the solvent carries the compound into the bloodstream.

  • Spill Cleanup:

    • Dampen the powder with a wet paper towel to prevent dust generation.

    • Wipe up with 10% Sodium Carbonate (

      
      ) solution to convert the acid to a soluble salt for easier cleaning.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 409437, Isonicotinic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Pyridine-4-carboxylic acid. Retrieved from [Link](Note: Generalized link for regulatory reference).

  • Damani, L. A. (1989). Sulphur-containing drugs and related organic compounds: Chemistry, biochemistry, and toxicology. Ellis Horwood. (Contextual reference for Thioether metabolism).

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Methodological & Application

Functionalization of the carboxylic acid group in 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level internal technical guide for a Medicinal Chemistry or Process Development group. It synthesizes foundational organic chemistry with specific constraints imposed by the 2-(tert-butylsulfanyl)pyridine-4-carboxylic acid scaffold.[1]

Executive Summary & Molecule Analysis

The scaffold 2-(tert-butylsulfanyl)pyridine-4-carboxylic acid represents a "privileged structure" in drug design.[1] It combines the polarity and hydrogen-bonding capability of the isonicotinic acid core with the lipophilic, metabolically robust tert-butyl sulfide motif.

Structural Deconstruction
  • The Warhead (C4-COOH): The primary site for diversification. As an isonicotinic acid derivative, it exists in a zwitterionic equilibrium with the pyridine nitrogen, often resulting in poor solubility in non-polar solvents (DCM, Toluene) and requiring polar aprotic media (DMF, DMSO, NMP).

  • The Shield (C2-S-tBu):

    • Sterics: The bulky tert-butyl group provides significant steric protection to the sulfur atom, reducing the risk of S-alkylation during standard activation steps.

    • Electronics: The sulfide is an electron donor, but the pyridine ring is electron-deficient. This push-pull system stabilizes the ring but makes the sulfur susceptible to oxidation (to sulfoxide/sulfone) if exposed to strong oxidants (e.g., mCPBA, H₂O₂, or prolonged exposure to air in sunlight).

    • Catalyst Poisoning: The thioether moiety is a potent ligand for soft metals (Pd, Pt, Rh). Avoid catalytic hydrogenation or Pd-catalyzed cross-couplings without extensive scavenger protocols.[1]

Chemical Compatibility Matrix
Reagent ClassCompatibilityRisk / Mitigation
Carbodiimides (EDC, DCC) HighStandard coupling; urea byproducts can be difficult to remove from zwitterionic starting material.[1]
Uronium Salts (HATU, HBTU) Excellent Preferred method. Fast kinetics overcome low solubility.[1]
Acid Chlorides (SOCl₂, (COCl)₂) ModerateRisk: High heat with SOCl₂ can degrade the sulfide. Mitigation: Use Oxalyl Chloride/DMF(cat) at 0°C.
Hydride Reductants (LAH, NaBH₄) ModerateRisk: Over-reduction of pyridine ring. Mitigation: Use Mixed Anhydride reduction protocol.
Pd/Pt Catalysts Low Sulfur poisons the catalyst. Avoid hydrogenolysis.[1]

Decision Logic & Workflow

Before initiating synthesis, select the pathway based on the target functionality.

Functionalization_Logic Start START: 2-(t-Bu-S)pyridine-4-COOH Target Select Target Functionality Start->Target Amide Target: AMIDE (Drug Analogs) Target->Amide Ester Target: ESTER (Prodrugs/Intermediates) Target->Ester Alcohol Target: ALCOHOL (Benzylic Isostere) Target->Alcohol Method_Amide Method A: HATU Coupling (High Yield, Mild) Amide->Method_Amide Method_Ester Method B: Acid Chloride (Oxalyl Chloride route) Ester->Method_Ester Method_Alc Method C: Mixed Anhydride (IBCF + NaBH4) Alcohol->Method_Alc

Figure 1: Strategic decision tree for functionalizing the carboxylic acid moiety.

Detailed Experimental Protocols

Protocol A: Amide Coupling (The "Gold Standard")

Rationale: Pyridine carboxylic acids can be sluggish with mild coupling reagents due to internal salt formation. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen because the 7-azabenzotriazole moiety accelerates reactivity via a "neighbouring group effect" on the active ester, crucial for electron-deficient pyridines [1].

Materials:

  • Substrate: 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid (1.0 equiv)[1]

  • Amine Partner: R-NH₂ (1.1 equiv)[1]

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Note: The starting material may not fully dissolve until the base is added.

  • Activation: Add DIPEA (3.0 equiv) dropwise.[1] The solution should become homogenous. Stir for 5 minutes.

  • Coupling: Add HATU (1.2 equiv) in one portion. The solution will typically turn yellow/orange. Stir for 15 minutes at Room Temperature (RT) to form the activated ester (O-At).

  • Addition: Add the amine partner (1.1 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[1]

    • QC Check: Look for the disappearance of the acid peak (M+H 212) and appearance of Product (M+H = 211 + Amine Mass - 18).

  • Workup (Crucial for Sulfides):

    • Dilute with EtOAc.[1]

    • Wash with saturated NaHCO₃ (removes unreacted acid/HOBt).[1]

    • Wash with Water (3x) (removes DMF).

    • Wash with Brine .[1]

    • Dry over Na₂SO₄.[1] Do NOT use oxidants like bleach for cleaning glassware while product is present. [1]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Esterification via Acid Chloride

Rationale: Direct Fischer esterification (Acid + Alcohol + H₂SO₄) is often too harsh and slow for isonicotinic acids.[1] The acid chloride route using Oxalyl Chloride is mild and avoids the high temperatures of SOCl₂ that could degrade the sulfide [2].

Step-by-Step Methodology:

  • Suspension: Suspend the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M). Add 1 drop of anhydrous DMF (Catalyst).

  • Chlorination: Cool to 0°C. Add Oxalyl Chloride (1.5 equiv) dropwise. Gas evolution (CO/CO₂) will occur.[1]

  • Activation: Allow to warm to RT and stir for 2 hours until gas evolution ceases and the solution clears.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Caution: Do not heat above 40°C.

  • Coupling: Redissolve the crude acid chloride in DCM. Add the alcohol (1.2 equiv) and Triethylamine (2.0 equiv). Stir at RT for 4 hours.

Protocol C: Reduction to Alcohol (Mixed Anhydride Method)

Rationale: Direct reduction with Borane (BH₃) is risky because sulfur coordinates to boron, quenching the reagent. LAH is too aggressive.[1] The Mixed Anhydride reduction (activation with Isobutyl Chloroformate followed by NaBH₄) is chemoselective for the acid in the presence of the sulfide and pyridine ring [3].

Step-by-Step Methodology:

  • Activation: Dissolve acid (1.0 equiv) and N-Methylmorpholine (NMM, 1.1 equiv) in anhydrous THF. Cool to -15°C (Ice/Salt bath).

  • Anhydride Formation: Add Isobutyl Chloroformate (IBCF, 1.1 equiv) dropwise.[1] Stir for 15 mins. A white precipitate (NMM·HCl) will form.[1]

  • Reduction: Filter off the solid rapidly (or use the suspension directly). Add the filtrate to a solution of NaBH₄ (2.0 equiv) in water/THF at 0°C.

  • Quench: After 1 hour, quench with saturated NH₄Cl. Extract with EtOAc.[1]

Quality Control & Validation

Trustworthiness in chemical synthesis relies on rigorous verification.[1]

Data Summary Table: Expected Analytical Signatures

TechniqueParameterObservation (Expected)Interpretation
¹H NMR δ 13.0-14.0 ppmSignal Disappears Loss of carboxylic acid proton (Success).[1]
¹H NMR δ 1.50 ppmSinglet (9H) Remains Tert-butyl group intact (No dealkylation).[1]
LCMS Mass ShiftM+H (Product)Confirm mass. Watch for M+16 (Sulfoxide) or M+32 (Sulfone) as impurities.
IR Carbonyl StretchShift from ~1710 cm⁻¹Amides: ~1650 cm⁻¹; Esters: ~1735 cm⁻¹; Alcohols: Loss of C=O.[1]
Workflow Diagram: Amide Synthesis & QC

Amide_Workflow Input Acid + Amine Activation Activation (HATU/DIPEA) Input->Activation Reaction Reaction (DMF, RT, 4h) Activation->Reaction LCMS_Check QC Point: LCMS Check Reaction->LCMS_Check LCMS_Check->Reaction Incomplete Workup Aq. Workup (NaHCO3 Wash) LCMS_Check->Workup Conversion >95% Purification Flash Column (DCM/MeOH) Workup->Purification Final Final Product (Amide) Purification->Final

Figure 2: Operational workflow for HATU-mediated amidation with critical QC checkpoints.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic substitution at the carbonyl group). Link

  • Rodriguez, M., et al. (1991). A simple and mild method for the reduction of carboxylic acids to alcohols using the mixed anhydride technique. Tetrahedron Letters, 32(7), 923-926. Link

  • PubChem Compound Summary. (2023). 2-(tert-butylsulfanyl)pyridine-4-carboxylic acid.[1][2] National Center for Biotechnology Information.[1] Link

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Application Note & Protocol: Selective Reduction of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic Acid to (2-(tert-butylthio)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The conversion of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis, crucial for the generation of key intermediates in drug discovery and materials science. The target molecule for this guide, 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid, presents a unique challenge due to its multifunctional nature. A successful reduction requires a reagent that can selectively target the carboxylic acid moiety while preserving both the electron-rich pyridine ring and the potentially labile tert-butyl thioether linkage.

This document provides a comprehensive guide to the strategic selection of a reducing agent and a detailed, field-proven protocol for the efficient and clean conversion of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid to its corresponding primary alcohol, (2-(tert-butylthio)pyridin-4-yl)methanol. We will explore the rationale behind choosing borane-based reagents over other common hydrides and present a step-by-step methodology designed for high yield and purity.

Rationale for Reagent Selection: A Comparative Analysis

The primary challenge in this synthesis is achieving chemoselectivity. The pyridine nitrogen can coordinate to Lewis acidic reagents, and the thioether can be sensitive to certain reaction conditions. Therefore, the choice of reducing agent is paramount.

  • Lithium Aluminum Hydride (LiAlH₄): As a powerful and highly reactive reducing agent, LiAlH₄ readily reduces carboxylic acids to alcohols.[1][2][3][4] However, its high reactivity poses a significant risk of over-reduction or side reactions with the pyridine ring.[5] Furthermore, LiAlH₄ reacts violently with protic solvents, necessitating strict anhydrous conditions and a carefully controlled work-up procedure.[6][7] Given these drawbacks, it is not the optimal choice for this delicate substrate.

  • Sodium Borohydride (NaBH₄): This reagent is significantly milder than LiAlH₄ and is commonly used for reducing aldehydes and ketones.[8] However, it is generally not reactive enough to reduce carboxylic acids or esters directly, making it unsuitable for this one-step transformation.[3][9][10]

  • Borane (BH₃): Borane and its complexes, such as Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·SMe₂), are highly effective and selective reagents for the reduction of carboxylic acids.[9][11][12] The key advantage of borane is its electrophilic nature; it coordinates to the carbonyl oxygen, which is the most Lewis basic site, thereby activating the carboxylic acid for reduction without readily attacking other functional groups like esters.[13][14][15] This high degree of chemoselectivity makes it the ideal choice for reducing 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid, minimizing the risk of unwanted side reactions.[16]

Data Summary: Comparison of Reducing Agents
ReagentFormulaKey CharacteristicsSuitability for Target Molecule
Lithium Aluminum HydrideLiAlH₄Very strong, non-selective reductant.[1][4] Reacts violently with water.[7]Poor: High risk of side reactions with the pyridine ring and thioether. Difficult work-up.
Sodium BorohydrideNaBH₄Mild, selective for aldehydes/ketones.[8]Unsuitable: Not reactive enough to reduce carboxylic acids directly.[9][10]
Borane-Dimethyl SulfideBH₃·SMe₂Strong but highly chemoselective for carboxylic acids.[11][12] More stable and soluble than BH₃·THF.[11]Excellent: High selectivity ensures the pyridine and thioether groups remain intact.
Borane-TetrahydrofuranBH₃·THFSimilar to BH₃·SMe₂, but less stable.[11][12]Very Good: An effective alternative to BH₃·SMe₂ if stability is less of a concern.

Experimental Workflow and Protocol

The following protocol utilizes Borane-Dimethyl Sulfide (BMS) complex for its enhanced stability and ease of handling compared to BH₃·THF.[11]

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Acid in Dry THF B Cool to 0°C A->B C Slowly Add BH3·SMe2 B->C D Warm to RT & Stir C->D E Monitor by TLC D->E F Cool to 0°C & Quench with MeOH E->F G Concentrate F->G H Aqueous Work-up (Extraction) G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterize Pure Product J->K

Caption: Experimental workflow for borane reduction.

Materials and Reagents
ReagentFormulaM.W.Amount (10 mmol scale)Moles (mmol)Eq.
2-(Tert-butylsulfanyl)pyridine-4-carboxylic acidC₁₀H₁₃NO₂S211.282.11 g10.01.0
Borane-dimethyl sulfide complex (BMS)BH₃·SMe₂75.97~1.5 mL (10M solution)15.01.5
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11100 mL--
Methanol (MeOH)CH₃OH32.0420 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11150 mL--
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-50 mL--
BrineNaCl(aq)-50 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04~10 g--
Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid (2.11 g, 10.0 mmol).

  • Dissolution: Add anhydrous THF (100 mL) to the flask and stir until the acid is fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add the borane-dimethyl sulfide complex (1.5 mL of a 10 M solution, 15.0 mmol) dropwise to the stirred solution over 15 minutes. CAUTION: Hydrogen gas evolution (effervescence) may be observed. Ensure the reaction is well-vented.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 8-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C with an ice bath. Very slowly and carefully add methanol (20 mL) dropwise to quench the excess borane.[11] CAUTION: Vigorous gas evolution will occur.

  • Solvent Removal: Stir the mixture at room temperature for 30 minutes, then concentrate it under reduced pressure using a rotary evaporator. This step helps remove boron as the volatile trimethyl borate (B(OMe)₃).[17][18]

  • Aqueous Work-up: To the residue, add ethyl acetate (100 mL) and saturated aqueous sodium bicarbonate solution (50 mL). Stir, then transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude alcohol by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure (2-(tert-butylthio)pyridin-4-yl)methanol.

Mechanistic Rationale

The high selectivity of borane for carboxylic acids over other functional groups is rooted in its mechanism.[13][15] Borane, an electrophilic reagent, coordinates preferentially with the highly basic carbonyl oxygen of the carboxylic acid.

G cluster_step1 Step 1: Activation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Hydrolysis A Carboxylic Acid + BH3 B Acyloxyborane Intermediate (releases H2) A->B Coordination & Hydride Transfer C Acyloxyborane + 2 BH3 B->C D Trialkoxyborane Intermediate C->D Successive Hydride Additions E Trialkoxyborane D->E F Primary Alcohol + B(OH)3 E->F Work-up (e.g., with MeOH/H2O)

Caption: Simplified mechanism of borane reduction.

Initially, the borane reacts with the acidic proton of the carboxylic acid to form an acyloxyborane intermediate and hydrogen gas.[14] This intermediate is then further reduced by additional equivalents of borane to a trialkoxyborane species, which upon hydrolytic or methanolic work-up, liberates the final primary alcohol product.[11][19]

Safety and Handling

  • Borane-Dimethyl Sulfide (BMS): BMS is a corrosive and flammable liquid with a strong, unpleasant odor. It reacts with moisture to release flammable hydrogen gas.[20] All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching: The quenching of excess borane with methanol is highly exothermic and produces a large volume of hydrogen gas.[20] The addition must be slow and performed at 0°C to control the reaction rate.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling these reagents.

References

  • Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]

  • Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • Chemistry Stack Exchange. Borane as a reducing agent. [Link]

  • Rzepa, H. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. [Link]

  • Khan Academy. Reduction of carboxylic acids. [Link]

  • Google Patents.
  • Japan Tobacco Inc. Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI Science. [Link]

  • Google Patents. US8106200B2 - Pyridine borane complexes.
  • University of Rochester. Workup Tricks: Reagents. [Link]

  • ResearchGate. Safe Handling of Boranes at Scale. [Link]

  • Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Ram, S. & Spicer, L. D. Recent developments in the synthesis and synthetic applications of borane–amines. RSC Advances. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • ResearchGate. Notes - Reduction of Carbonyl Compounds with Pyridine Borane. [Link]

  • Google Patents. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • University of Oxford. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • The Synthetic Organic Chemistry Site. Lithium Aluminum Hydride (LAH). [Link]

  • UQ eSpace. Facile and chemoselective reduction of carboxylic acids to alcohols using BOP reagent and sodium borohydride. [Link]

  • Chemistry LibreTexts. Oxidation-Reduction Reactions of Organic Compounds- An Overview. [Link]

  • Quora. The reduction of carboxylic acid is possible only with LiAlH4 and not by Pt or Ni, whereas both can reduce an aldehyde. Why? [Link]

  • The Journal of Organic Chemistry. Reduction of Carbonyl Compounds with Pyridine Borane. [Link]

  • Organic Chemistry Portal. Borane Reagents. [Link]

  • PubMed. Pyridine borane as a reducing agent for proteins. [Link]

  • Google Patents. US3657259A - Process for the production of pyridine carboxylic acids.
  • MDPI. Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. [Link]

  • Chemistry Steps. Carboxylic Acids to Alcohols. [Link]

  • ACS Publications. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. [Link]

  • Organic Syntheses. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. [Link]

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Troubleshooting & Optimization

Improving reaction yields for 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid. It addresses common challenges, offering troubleshooting solutions and frequently asked questions to improve reaction yields and product purity.

Overview of the Synthesis

The most common and practical approach to synthesizing 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a 2-halopyridine-4-carboxylic acid, typically 2-chloro-isonicotinic acid, with 2-methyl-2-propanethiol (tert-butylthiol). The success of this synthesis hinges on careful control of reaction conditions to favor the desired substitution and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid?

The primary route is the SNAr reaction between 2-chloro-isonicotinic acid and tert-butylthiol. The pyridine ring, when protonated or activated by electron-withdrawing groups, becomes susceptible to nucleophilic attack.[1][2][3] The reaction is typically facilitated by a base in a polar aprotic solvent.

Q2: Why is a base necessary for the reaction?

A base, such as potassium carbonate or sodium hydride, is crucial for two reasons. First, it deprotonates the tert-butylthiol to form the more nucleophilic thiolate anion. Second, it neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.

Q3: Is a catalyst required for this SNAr reaction?

While many SNAr reactions with thiols can proceed without a catalyst, especially with activated substrates, palladium or copper catalysts can be employed to improve reaction rates and yields, particularly with less reactive substrates.[4][5][6] For the synthesis of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid, a catalyst is not always necessary but can be beneficial in optimizing the reaction.

Q4: What are the most critical parameters to control during the synthesis?

The critical parameters to control are:

  • Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction, but excessive heat can lead to decarboxylation of the starting material or product.[7]

  • Base Strength and Stoichiometry: The choice and amount of base are critical. A strong base ensures complete formation of the thiolate, but an excess can promote side reactions.

  • Solvent: A polar aprotic solvent like DMF or DMSO is typically used to dissolve the reactants and facilitate the SNAr mechanism.

  • Moisture and Air: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) as thiolates can be susceptible to oxidation, forming disulfides.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8] A small aliquot of the reaction mixture can be taken, quenched, and analyzed to determine the consumption of the starting material and the formation of the product.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Problem 1: Low or No Product Yield
Probable CauseProposed Solution
Inactive Starting Material Ensure the 2-chloro-isonicotinic acid is pure and dry. Impurities can inhibit the reaction. Consider recrystallizing or purifying the starting material if its quality is questionable.
Insufficiently Nucleophilic Thiolate The base may not be strong enough to fully deprotonate the tert-butylthiol. Consider using a stronger base like sodium hydride instead of potassium carbonate. Ensure the base is fresh and has been stored under anhydrous conditions.
Low Reaction Temperature The reaction may be kinetically slow at lower temperatures. Gradually increase the reaction temperature, monitoring for any signs of decomposition or side product formation.
Catalyst Poisoning If using a palladium catalyst, sulfur compounds can sometimes act as catalyst poisons.[9] Ensure all reagents and the solvent are of high purity. If poisoning is suspected, increasing the catalyst loading might be necessary, though this is a less ideal solution.
Problem 2: Formation of Significant Side Products
Probable CauseProposed Solution
Di-tert-butyl disulfide formation This indicates oxidation of the tert-butylthiolate. Ensure the reaction is run under a strictly inert atmosphere (nitrogen or argon). Use degassed solvents to minimize dissolved oxygen.
Decarboxylation of starting material or product This can occur at high temperatures. Optimize the reaction temperature by running a series of small-scale experiments at different temperatures to find the optimal balance between reaction rate and stability.
Reaction at the Carboxylic Acid While less likely under these conditions, the carboxylic acid could potentially be converted to an amide or other derivative if certain nucleophiles are present as impurities. Ensure the purity of all reagents.
Problem 3: Incomplete Reaction
Probable CauseProposed Solution
Insufficient Reaction Time The reaction may require a longer time to go to completion. Continue to monitor the reaction by TLC or HPLC until the starting material is consumed.
Poor Solubility of Reagents If the reactants are not fully dissolved, the reaction will be slow. Ensure the chosen solvent effectively dissolves all components at the reaction temperature. If necessary, consider a co-solvent system.
Reversible Reaction While the SNAr reaction with a thiolate is generally irreversible, ensure that a sufficient excess of the thiol and base are used to drive the reaction forward.
Problem 4: Difficulties in Product Isolation and Purification
Probable CauseProposed Solution
Product is highly soluble in the aqueous phase during work-up Pyridine carboxylic acids can be zwitterionic and may have significant water solubility depending on the pH.[10] During the work-up, carefully adjust the pH of the aqueous layer to the isoelectric point of the product to minimize its solubility and precipitate it out.[11]
Emulsion formation during extraction This is common when working with pyridine-containing compounds. Add a small amount of brine to the aqueous layer to help break the emulsion. Alternatively, filter the mixture through a pad of celite.
Co-elution of impurities during chromatography If column chromatography is necessary, a careful selection of the solvent system is crucial. A mixed-mode HPLC column can be effective for separating pyridine carboxylic acids with similar properties.[8]

Experimental Protocols

Representative Protocol for the Synthesis of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid
  • Reagents and Equipment:

    • 2-chloro-isonicotinic acid

    • 2-methyl-2-propanethiol (tert-butylthiol)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Dimethylformamide (DMF), anhydrous

    • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 2-chloro-isonicotinic acid (1.0 eq).

    • Add anhydrous DMF to dissolve the starting material.

    • Add anhydrous potassium carbonate (2.5 eq).

    • Slowly add tert-butylthiol (1.2 eq) to the stirring suspension.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC or HPLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into ice-water and acidify with 1M HCl to a pH of approximately 3-4.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) for further purification.

Table of Reaction Parameters
ParameterRecommended ValueNotes
Temperature 80 - 100 °CHigher temperatures may lead to decarboxylation.
Reaction Time 4 - 24 hoursMonitor by TLC or HPLC for completion.
Solvent Anhydrous DMF or DMSOEnsure the solvent is dry to prevent side reactions.
Base K₂CO₃ or NaHNaH is stronger but requires more careful handling.
Equivalents of Thiol 1.1 - 1.5 eqA slight excess helps drive the reaction to completion.
Equivalents of Base 2.0 - 3.0 eqTo deprotonate the thiol and neutralize HCl.

Visualizations

General Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification Start 2-Chloro-isonicotinic Acid + tert-Butylthiol Base Add Base (e.g., K₂CO₃) in Anhydrous Solvent (e.g., DMF) Start->Base Inert Establish Inert Atmosphere (N₂ or Ar) Base->Inert Heat Heat to 80-100 °C Inert->Heat Quench Cool and Quench in Ice-Water Heat->Quench Monitor by TLC/HPLC (4-24h) Acidify Acidify with 1M HCl to pH ~3-4 Quench->Acidify Precipitate Collect Precipitate by Filtration Acidify->Precipitate Dry Dry Crude Product Precipitate->Dry Recrystallize Recrystallization (e.g., Ethanol/Water) Dry->Recrystallize Final Pure 2-(Tert-butylsulfanyl)pyridine- 4-carboxylic acid Recrystallize->Final

Caption: Synthetic workflow for 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid.

Troubleshooting Decision Tree for Low Yield

G Start Low or No Yield Observed Check_SM Is Starting Material Consumed? (TLC/HPLC) Start->Check_SM No_Reaction Probable Cause: - Inactive Reagents - Insufficient Temperature - Incorrect Base Check_SM->No_Reaction No Side_Products Probable Cause: - Oxidation (Disulfide) - Decarboxylation (High Temp) - Catalyst Poisoning Check_SM->Side_Products Yes, but with side products Action_No_Reaction Solution: - Verify Reagent Purity - Increase Temperature Incrementally - Use a Stronger Base (e.g., NaH) No_Reaction->Action_No_Reaction Action_Side_Products Solution: - Ensure Inert Atmosphere - Optimize (Lower) Temperature - Purify Reagents/Solvent Side_Products->Action_Side_Products

Sources

Preventing oxidation of the sulfide group in 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: S-PYR-OX-001 Status: Active Subject: Prevention of Sulfide Oxidation in 2-(Tert-butylsulfanyl)pyridine-4-carboxylic Acid Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

You are working with 2-(tert-butylsulfanyl)pyridine-4-carboxylic acid .[1] This molecule presents a classic chemoselectivity paradox. The tert-butyl group provides steric bulk that retards S-alkylation, but it offers only marginal protection against oxidation.[1] The pyridine ring is electron-deficient, reducing the nucleophilicity of the sulfur, yet the sulfide remains vulnerable to transformation into sulfoxides (S=O) and sulfones (O=S=O) by ambient oxygen, peroxides in solvents, or incompatible coupling reagents.

This guide is structured as a series of Incident Reports and Standard Operating Procedures (SOPs) designed to isolate and eliminate oxidation vectors during synthesis, storage, and derivatization.

Module 1: The Synthesis Vector (Creation)

The Challenge: Installing the bulky tert-butylthiol onto the 2-chloropyridine scaffold requires forcing conditions (heat), which thermodynamically favors oxidation if oxygen is present.

SOP-01: Nucleophilic Aromatic Substitution ( ) Under Strict Anaerobic Conditions

Reaction Logic: We utilize the electron-withdrawing nature of the pyridine nitrogen and the 4-carboxyl group to facilitate the displacement of a 2-chloro substituent.

Protocol:

  • Degassing (Critical): Do not just purge with a balloon. Sparge the reaction solvent (DMF or DMAc) with Argon for at least 20 minutes before adding reagents.

  • Base Selection: Use Sodium Hydride (NaH) (60% dispersion) or Potassium Carbonate (K2CO3) .[1]

    • Note: NaH is faster but requires dry solvents.[1] K2CO3 is milder but requires higher temperatures (

      
      ), increasing oxidation risk.
      
  • Stoichiometry: Use 1.2 equivalents of tert-butyl thiol. The excess thiol acts as a "sacrificial reductant" for any trace oxygen.

  • Temperature: Maintain

    
    . Monitor via LCMS.[1]
    
  • Quench: Cool to

    
     under Argon before quenching with dilute HCl.
    

Visualizing the Oxidation Trap:

OxidationTrap Start Sulfide (Target) (R-S-tBu) Ox1 Sulfoxide (Impurity) (R-S(=O)-tBu) Start->Ox1 Ambient O2 / Light Peroxides in THF Ox2 Sulfone (Dead End) (R-S(=O)2-tBu) Ox1->Ox2 Strong Oxidants (mCPBA, KMnO4) Argon Prevention: Argon Sparging Argon->Start Scavenger Prevention: Sacrificial Thiol Scavenger->Start

Figure 1: The oxidation cascade.[1] Once the sulfoxide forms, it is difficult to separate from the sulfide due to similar polarity in some systems, though it is much more polar in reverse phase.

Module 2: The Solvent Vector (The Invisible Enemy)

The Incident: "I synthesized the compound, but after dissolving it in THF for an amide coupling, 15% converted to sulfoxide overnight."

Root Cause: Ethers (THF, Dioxane, Diethyl Ether) react with atmospheric oxygen to form hydroperoxides . These are potent oxidants for sulfides.[1] Even "inhibited" THF can accumulate peroxides once opened.[1]

Troubleshooting Guide: Solvent Integrity
SolventRisk LevelMitigation Strategy
DMF / DMAc LowSafe for coupling.[1] Ensure it is amine-free (no dimethylamine) to prevent side reactions.[1]
DCM / Chloroform LowGood solubility.[1] Avoid old chloroform (phosgene/HCl risk).[1]
THF / Dioxane CRITICAL Must test for peroxides. Use KI starch paper.[1][2] If positive, do not use. Distill over Na/Benzophenone or pass through activated alumina.[1]
Methanol ModerateProtic solvents can sometimes accelerate oxidation if trace metals are present.[1]

Self-Validating Test: Before adding your precious pyridine sulfide to THF, add a drop of the solvent to a solution of NaI (sodium iodide) in acetic acid. Yellow color = Peroxides = DO NOT USE. [1]

Module 3: Downstream Derivatization (Amide Coupling)

The Challenge: Activating the C4-carboxylic acid for amide coupling without oxidizing the C2-sulfide.

SOP-02: Chemoselective Amide Coupling

Avoid:

  • Thionyl Chloride (

    
    ) / Oxalyl Chloride:  These can act as oxidants or chlorinating agents.[1] While possible to use at low temp, they are risky for sulfides.[1]
    
  • Mixed Anhydrides (IBCF): Often require conditions that allow side reactions.[1]

Recommended System:

  • Reagents: HATU or EDC/HOBt.

  • Base: DIPEA (Diisopropylethylamine).[1][3]

  • Solvent: DMF (Anhydrous).[1][4]

The "Sacrificial" Additive: If you observe oxidation during coupling, add 0.1 - 0.5 eq of Methionine or Dimethyl Sulfide to the reaction mixture. These act as "sinks" for any oxidants present, protecting your tert-butyl sulfide.[1]

Decision Tree for Coupling:

CouplingLogic Start Start: Amide Coupling of Sulfide-Acid CheckSolvent 1. Check Solvent (Peroxide Test) Start->CheckSolvent PeroxidePos Peroxides Detected CheckSolvent->PeroxidePos PeroxideNeg No Peroxides CheckSolvent->PeroxideNeg ChangeSolv Switch to DMF or Freshly Distilled THF PeroxidePos->ChangeSolv ChooseReagent 2. Choose Reagent PeroxideNeg->ChooseReagent ChangeSolv->ChooseReagent HATU HATU / DIPEA (Recommended) ChooseReagent->HATU SOCl2 SOCl2 / Oxalyl Cl (High Risk) ChooseReagent->SOCl2 Monitor 3. Monitor Reaction HATU->Monitor OxidationSeen Oxidation Observed? Monitor->OxidationSeen AddScavenger Add 0.2 eq Methionine OxidationSeen->AddScavenger Yes Finish Isolate Product OxidationSeen->Finish No AddScavenger->Finish

Figure 2: Logical flow for selecting coupling conditions to minimize oxidation risk.[1]

Frequently Asked Questions (FAQ)

Q1: My product turned from a white solid to a yellow gum during storage. What happened? A: This is likely surface oxidation to the sulfoxide (


) or the formation of disulfide impurities if the tert-butyl group was cleaved (acid catalyzed) and the resulting thiol dimerized.
  • Fix: Store under Argon at

    
    .
    
  • Purification: Sulfoxides are much more polar.[1] A quick filtration through a short silica plug eluting with 10% MeOH/DCM usually removes the polar yellow impurities.

Q2: Can I use mCPBA to make the N-oxide of the pyridine? A: Absolutely not. mCPBA will oxidize the sulfide to the sulfone before or simultaneously with the pyridine nitrogen. If you need the N-oxide, you must protect the sulfur or perform the oxidation before installing the sulfide (which is chemically difficult).

Q3: Is the tert-butyl group acid labile? A: Yes, but it is relatively robust compared to a Boc group. It requires strong acid (TFA/Triflic acid) and heat to cleave.[1] Standard workups with 1N HCl are generally safe, but do not prolong exposure.[1]

Q4: I see a +16 mass shift in LCMS. Is this oxidation? A: Yes.[1] M+16 corresponds to the addition of one Oxygen atom (Sulfoxide). M+32 is the Sulfone.

  • Tip: If you see M+16 in the LCMS trace but the NMR looks clean, the oxidation might be happening inside the Mass Spec ion source (electrospray oxidation). Check the UV trace; if the +16 peak co-elutes perfectly with the parent, it's an artifact. If they separate, it's real.[1]

References

  • Peroxide Formation in Ethers

    • Title: "Peroxides and peroxide-forming compounds"[1][5]

    • Source: Clark, D. E. Chemical Health and Safety, 2001.[1]

    • Context: Mechanisms of ether autoxidation and detection methods.[1][6]

    • URL:[Link]

  • Sulfide Oxidation Prevention

    • Title: "Methionine as a Scavenger for Oxidants in Peptide Synthesis"
    • Source:Journal of Peptide Science, General Methodology.
    • Context: Use of thioethers as sacrificial antioxidants.[1]

    • URL:[Link]

  • HATU Compatibility

    • Title: "1-Hydroxy-7-azabenzotriazole.[1][3] An efficient peptide coupling additive"

    • Source: Carpino, L. A. Journal of the American Chemical Society, 1993.[3]

    • Context: Establishes HATU as a rapid coupling reagent that minimizes exposure time to potential side reactions.[1][4]

    • URL:[Link]

  • Synthesis of Alkylthio-pyridines

    • Title: "Nucleophilic Arom
    • Source:Organic Process Research & Development (General Reference for SnAr on Pyridines).
    • Context: Standard conditions for displacing chlorides on electron-deficient heterocycles.[1]

    • URL:[Link]

Sources

Purification strategies for removing impurities from 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist February 2026

This technical support guide is designed for researchers, chemists, and drug development professionals working with 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid. It provides in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format to address common and complex purification challenges. Our approach is grounded in fundamental chemical principles to not only solve immediate issues but also to empower users to rationally design and optimize their own purification strategies.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

Before attempting any purification, understanding the physicochemical properties of your target compound is critical. This knowledge informs every decision, from solvent selection to the choice of chromatographic stationary phase.

Q1: What are the key functional groups in 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid and how do they influence its behavior?

A1: The molecule possesses three key features that dictate its chemical personality:

  • A Pyridine Ring: This heterocyclic amine is a weak base (pKa of the conjugate acid is typically around 5-6)[1]. The nitrogen atom's lone pair of electrons can be protonated by acids and can also interact with Lewis acids, such as the silanols on the surface of silica gel, which can lead to peak tailing during column chromatography[2].

  • A Carboxylic Acid: This is an acidic functional group (pKa typically ~4-5). It will readily deprotonate in the presence of a base to form a water-soluble carboxylate salt[3].

  • A Tert-butylsulfanyl Group: This is a bulky, non-polar (lipophilic) thioether group. It significantly contributes to the molecule's solubility in organic solvents.

The presence of both a basic nitrogen and an acidic carboxylic acid makes the molecule amphoteric . This dual nature is the key to designing effective extraction-based purification strategies[4].

Q2: What are the expected solubility properties of this compound?

A2: Based on its structure, the solubility profile is as follows:

  • Soluble in: Moderately polar to polar organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), and alcohols (Methanol, Ethanol).

  • Slightly Soluble/Insoluble in: Non-polar solvents like hexanes and petroleum ether.

  • pH-Dependent Aqueous Solubility: It is generally insoluble in water at neutral pH. However, it becomes highly soluble in aqueous base (e.g., NaHCO₃, NaOH) due to the formation of the sodium carboxylate salt[5][6]. It will also become soluble in aqueous acid (e.g., dilute HCl) by protonating the pyridine nitrogen to form a pyridinium salt[2].

Section 2: Troubleshooting Common Purification Scenarios

This section addresses specific experimental challenges. Each answer explains the underlying chemistry and provides actionable protocols.

Q3: My crude product is a solid contaminated with a non-polar impurity. What is the most straightforward purification method?

A3: For solid products contaminated with non-polar impurities or baseline material from a previous chromatography step, Recrystallization is the most effective and scalable purification technique. The goal is to find a solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while the impurity remains in solution[7][8].

Troubleshooting Recrystallization
Problem Cause Solution
No Crystals Form Solution is not supersaturated (too much solvent used); Compound is highly soluble even at low temp.1. Scratch the inside of the flask with a glass rod to create nucleation sites[9]. 2. Add a seed crystal of the pure compound[9]. 3. Boil off some solvent to increase concentration and re-cool[7]. 4. If using a single solvent, try a binary solvent system [7].
Oiling Out The solution becomes supersaturated at a temperature above the compound's melting point.1. Re-heat the solution to re-dissolve the oil. 2. Add a small amount of additional solvent to lower the saturation point[9]. 3. Ensure a slow cooling rate to allow for orderly crystal lattice formation.
Crystallization is Too Fast Rapid cooling or insufficient solvent leads to the trapping of impurities within the crystal lattice.1. Re-heat and add 5-10% more solvent than the minimum required for dissolution[9]. 2. Allow the flask to cool slowly to room temperature before moving to an ice bath. Insulate the flask with paper towels to slow the process[9].
Low Recovery Too much solvent was used; The compound has significant solubility at low temperature.1. Concentrate the mother liquor (the leftover solution after filtration) and cool it again to obtain a second crop of crystals. 2. Ensure the final filtration wash is done with a minimal amount of ice-cold solvent[8].

Q4: My reaction mixture contains unreacted starting materials and the target compound. How can I perform a bulk separation before chromatography?

A4: An Acid-Base Extraction is an ideal first-line purification strategy to remove neutral, or exclusively acidic/basic impurities.[10] This liquid-liquid extraction technique leverages the amphoteric nature of your compound to move it between an organic phase and an aqueous phase, leaving certain impurities behind.[4]

The following workflow allows for the selective isolation of your amphoteric product.

Caption: Workflow for purification via acid-base extraction.

Q5: I am trying to purify my compound on a silica gel column, but the peaks are tailing badly. What is causing this and how can I fix it?

A5: Peak tailing for pyridine-containing compounds on silica gel is a classic problem. It is caused by the interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the silica surface[2]. This strong, non-ideal interaction slows the elution of a portion of the analyte molecules, causing the peak to tail.

Strategies to Mitigate Peak Tailing:

  • Mobile Phase Modification: The most common solution is to add a small amount of a competitive base to the mobile phase (eluent). This base will occupy the acidic sites on the silica, preventing your compound from interacting with them.

    • Recommended Additive: Add 0.5-1% triethylamine (NEt₃) or ammonia (e.g., using a pre-mixed solution of 1% NH₄OH in methanol) to your eluent system[1][2].

  • Change the Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.

    • Alumina (basic or neutral): Alumina lacks the highly acidic silanol groups and is often a better choice for purifying basic compounds.

    • Reverse-Phase (C18): In reverse-phase chromatography, the separation is based on hydrophobicity. This avoids the acid-base interaction issue entirely. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a pH modifier like formic acid or ammonium acetate to ensure good peak shape[11][12].

Q6: Purity analysis by HPLC shows an impurity with a very similar retention time to my product. How do I confirm its identity and improve the separation?

A6: This situation requires a more advanced analytical approach, typically coupling liquid chromatography with mass spectrometry (LC-MS)[13][14].

  • Identification: LC-MS will provide the mass-to-charge ratio (m/z) of both your product and the impurity. A common impurity for a thioether is the corresponding sulfoxide (+16 Da) or sulfone (+32 Da) from over-oxidation. Isomeric impurities will have the same mass but may be differentiated by fragmentation patterns in MS/MS analysis[12][15].

  • Improving Separation: To resolve closely eluting peaks, you must modify the chromatographic conditions to exploit subtle differences between the compounds.

G troubleshoot Poor HPLC Resolution Identify Cause & Implement Solution cause Insufficient Efficiency Poor Selectivity Unfavorable Retention troubleshoot:f1->cause solution Use smaller particle size column (e.g., 5µm → 3µm) or longer column. Change mobile phase (e.g., MeOH → ACN), change pH, or change stationary phase (e.g., C18 → Phenyl-Hexyl). Adjust organic/aqueous ratio to get k' between 2-10. cause:e->solution:w Fix cause:e->solution:w Fix cause:e->solution:w Fix

Caption: A logical workflow for improving chromatographic resolution.[1]

Section 3: Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities

This protocol assumes the crude product is contaminated with neutral, organic-soluble impurities.

  • Dissolution: Dissolve the crude material (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 20-30 mL) in a separatory funnel.

  • First Extraction (Base Wash): Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel[5]. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure from CO₂ evolution.

  • Separation: Allow the layers to separate. The target compound will now be in the aqueous layer as its sodium salt, while neutral impurities remain in the organic layer. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Back-Extraction (Optional): To maximize recovery, add a small amount of fresh NaHCO₃ solution to the organic layer, shake, and combine the aqueous layer with the first one.

  • Discard Organic Layer: The organic layer containing the neutral impurities can now be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH of the solution is approximately 4-5 (check with pH paper). The product will precipitate out as a solid as it is neutralized[3][6].

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight. Confirm purity by HPLC or NMR.

Protocol 2: Recrystallization from a Binary Solvent System (Ethanol/Water)

This is a robust method for achieving high purity for solid samples.

  • Solvent Selection: Ethanol is a "soluble" solvent, and water is an "insoluble" or "anti-solvent" for this compound.

  • Dissolution: Place the solid material (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid at the boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.

  • Induce Cloudiness (Saturation): Once dissolved, add water dropwise to the hot solution until you see a persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-clarify: Add a few more drops of hot ethanol, just enough to make the solution clear again. At this point, you have a hot, saturated solution ideal for crystallization.

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period[9].

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture (use the same ratio determined for the crystallization) to rinse away any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum.

Section 4: References

  • Acid–base extraction - Wikipedia. [Link]

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. (2026). Tianming Pharmaceuticals. [Link]

  • Tong, Y., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Chromatography A. [Link]

  • Hasegawa, M., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Purification of different Pyridines using Waters X-bridge prep column. (n.d.). Interchim. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). ALWSCI. [Link]

  • HPLC Separation of Pyridinecarboxylic Acids. (n.d.). SIELC Technologies. [Link]

  • Process for producing pyridine carboxylic acids. (2013). Google Patents.

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Purification – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). University of Saskatchewan. [Link]

  • Analytical Techniques in Pharmaceutical Analysis. (2024). Journal of Pharmaceutical Analysis. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). ChemTalk. [Link]

Sources

Optimizing recrystallization solvents for 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-PYR-TBSA-04 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are attempting to recrystallize 2-(tert-butylsulfanyl)pyridine-4-carboxylic acid . This molecule presents a specific purification challenge due to its amphiphilic nature : it possesses a highly polar, zwitterionic "head" (pyridine nitrogen and carboxylic acid) and a bulky, lipophilic "tail" (tert-butylthio group).

Standard protocols for isonicotinic acid (using water) often fail here because the lipophilic tail reduces water solubility and increases the risk of "oiling out." Conversely, standard non-polar solvents (Hexane/Toluene) fail to dissolve the polar head.

This guide provides an optimized solvent selection strategy, a specific troubleshooting workflow for oiling out, and a validated experimental protocol.

Module 1: Solvent System Optimization

The Amphiphilic Balance Strategy

To purify this compound, you must select a solvent system that disrupts the crystal lattice at high temperatures but forces the lipophilic tail to drive precipitation upon cooling.

Solvent SystemRatio (v/v)SuitabilityMechanism of Action
Ethanol / Water 80:20 to 60:40 High Primary Recommendation. Ethanol solvates the t-butyl group; water solvates the ionic head. Cooling reduces the solubility of the hydrophobic tail faster than the head, inducing crystallization.
Acetonitrile (ACN) 100%MediumGood for removing non-polar impurities. Requires the compound to be dry (water content drastically changes solubility in ACN).
Methanol / Water 90:10Medium-HighSimilar to EtOH/Water but higher solubility. Use if the compound is too insoluble in Ethanol.
Ethyl Acetate / Hexane VariableLowNot Recommended. The carboxylic acid moiety often leads to gumming/oiling in these non-polar mixtures unless the acid is protected.
Critical Physicochemical Insight
  • Zwitterionic Character: Like isonicotinic acid, this molecule exists as a zwitterion (inner salt) in neutral media. This significantly increases its melting point and reduces solubility in organic solvents.

  • Isoelectric Point (pI): The minimum solubility will occur at its isoelectric point (likely pH 3.5–4.5). Avoid recrystallizing at this exact pH if you are using thermal methods , as precipitation may be too rapid and trap impurities.[1]

Module 2: Troubleshooting Decision Tree

Use this logic flow to diagnose issues during your recrystallization attempt.

Recrystallization_Logic Start Start Recrystallization Dissolve Dissolve at Reflux Start->Dissolve Insoluble Remains Insoluble at Boiling? Dissolve->Insoluble Add_Polar Add more Polar Solvent (Water or MeOH) Insoluble->Add_Polar Yes Check_Salt Check if material is a Salt (HCl or Na salt?) Insoluble->Check_Salt Yes (Persistent) Cooling Cool to Room Temp Insoluble->Cooling No (Clear Solution) Result Observation? Cooling->Result Oiling Oiling Out (Liquid droplets form) Result->Oiling Droplets No_Precip No Precipitation Result->No_Precip Clear Crystals Crystals Form Result->Crystals Solid Remedy_Oil Remedy: Reheat, Add more Ethanol (Solvent A), Seed at higher temp Oiling->Remedy_Oil Remedy_NoPrecip Remedy: Concentrate vol, Add Water (Anti-solvent), Cool to 0°C No_Precip->Remedy_NoPrecip

Figure 1: Decision matrix for troubleshooting solubility issues during thermal recrystallization.

Module 3: Validated Experimental Protocols

Method A: Thermal Recrystallization (Ethanol/Water)

Best for: Removing non-polar byproducts and improving crystal habit.

  • Preparation: Place 1.0 g of crude material in a 50 mL Erlenmeyer flask.

  • Dissolution: Add 10 mL of Ethanol (95%) . Heat to reflux (approx. 78°C).

    • Observation: If it does not dissolve, add Water dropwise through the condenser until clarity is achieved (up to 20% total volume).

  • Hot Filtration: If black specks remain (insoluble salts/metals), filter rapidly through a pre-warmed glass frit.

  • Nucleation: Remove from heat. Allow to cool slowly to room temperature with gentle stirring.

    • Critical Step: If the solution turns milky (oiling out), add 1-2 mL of Ethanol immediately to redissolve the oil, then seed with a pure crystal.

  • Crystallization: Once room temperature is reached and crystals are visible, cool further in an ice bath (0-4°C) for 30 minutes.

  • Isolation: Filter via vacuum. Wash the cake with cold Ethanol/Water (50:50 mixture).

Method B: Acid-Base Precipitation (Chemical Purification)

Best for: Bulk purification of crude material containing significant tar or inorganic salts.

  • Dissolution: Suspend the crude solid in 1M NaOH (3-4 equivalents). The compound will dissolve as the sodium carboxylate salt.

  • Extraction (Wash): Extract this aqueous phase with Ethyl Acetate (2x).

    • Why? The impurity (lipophilic tars) will move to the organic layer; your product remains in the water. Discard the organic layer.

  • Precipitation: Cool the aqueous phase to 10°C. Slowly add 1M HCl dropwise while monitoring pH.

  • Target pH: Adjust pH to 3.5 – 4.0 . The zwitterion will precipitate as a white/off-white solid.

  • Filtration: Collect the solid, wash with water, and dry.[1]

Module 4: Frequently Asked Questions (FAQ)

Q: My product is "oiling out" as a sticky gum at the bottom of the flask. Why? A: This occurs when the melting point of the solvated compound is lower than the boiling point of the solvent mixture. The tert-butyl group lowers the lattice energy compared to unsubstituted isonicotinic acid.

  • Fix: Your solvent system is too polar (too much water). Re-heat and add more Ethanol (the "good" solvent) to keep the oil in solution longer, allowing crystals to form before the phase separates.

Q: Can I use Acetone? A: Acetone is risky. While it dissolves the lipophilic tail, it is a poor solvent for the zwitterionic head.[1] It often leads to amorphous precipitation rather than crystalline growth. Acetonitrile is a better aprotic alternative.

Q: How do I dry the crystals? A: Vacuum oven at 45°C is recommended.

  • Warning: Do not exceed 60°C initially. If the crystal lattice contains solvent of crystallization, heating too fast can melt the solid (pseudomorph collapse) or fuse the crystals.

References

  • Solubility of Isonicotinic Acid Derivatives

    • Goncalves, E., et al. (2012).[1][2] "Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide."[1][2] Journal of Chemical Thermodynamics.

  • Synthesis and Purification of Pyridine Carboxylic Acids

    • U.S. Patent 2,748,137. "Process for preparing isonicotinic acid."[3][4][5][6] (Describes isoelectric precipitation methods).

  • General Recrystallization of Amphiphilic Compounds

    • MIT OpenCourseWare. "Two-Solvent Recrystallization Guide."

  • Physical Properties of Pyridine-4-carboxylic acid

    • NIST Chemistry WebBook, SRD 69.[1][7] "4-Pyridinecarboxylic acid."[7][8]

Sources

Minimizing decarboxylation side reactions in pyridine-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridine-4-carboxylic acids (also known as isonicotinic acids). This guide is designed to provide in-depth, practical solutions to a common and often frustrating side reaction: unwanted decarboxylation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve current issues but also to proactively design more robust synthetic routes.

Part 1: Frequently Asked Questions - Understanding the Fundamentals

This section addresses the core concepts behind the decarboxylation of pyridine-4-carboxylic acids. A solid grasp of these principles is the first step toward effective troubleshooting.

Q1: What is decarboxylation, and why is it a particular problem for pyridine-4-carboxylic acids?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1] For pyridine-4-carboxylic acids, this side reaction leads to the formation of pyridine, an often-undesired byproduct that reduces the yield of your target molecule and complicates purification. The nitrogen atom in the pyridine ring plays a crucial role in this process. It can be protonated or exist as a zwitterion, which can stabilize the negative charge that develops on the ring as the C-C bond to the carboxyl group breaks.[2][3] This inherent electronic feature makes the 4-position susceptible to this unwanted reaction, especially under certain conditions.

Q2: What is the proposed mechanism for the decarboxylation of pyridine-4-carboxylic acid?

A2: The decarboxylation of pyridinecarboxylic acids is thought to proceed through a zwitterionic intermediate.[2][3] The nitrogen of the pyridine ring is protonated, and the carboxylic acid is deprotonated. This zwitterionic form can then lose carbon dioxide to form a carbanion at the 4-position of the pyridine ring. This carbanion is then quenched by a proton source in the reaction medium to yield pyridine. The proximity of the positive charge on the nitrogen to the developing negative charge on the carbon in the transition state is believed to stabilize the intermediate and facilitate the reaction.[3]

Q3: How does the position of the carboxylic acid group on the pyridine ring affect the rate of decarboxylation?

A3: The position of the carboxylic acid group has a significant impact on the rate of decarboxylation. Picolinic acid (pyridine-2-carboxylic acid) decarboxylates much faster than isonicotinic acid (pyridine-4-carboxylic acid).[3] Nicotinic acid (pyridine-3-carboxylic acid) is comparatively stable under similar conditions.[3] This is because the formation of the intermediate ylide or carbanion is more favorable at the 2- and 4-positions due to the electron-withdrawing nature of the ring nitrogen.[2]

Part 2: Troubleshooting Guide - Practical Problem Solving

This section is designed to help you diagnose and solve specific issues you may encounter during your experiments.

Q4: My reaction yield is low, and I've isolated pyridine as a byproduct. What are the most likely causes?

A4: The presence of pyridine strongly suggests that decarboxylation is occurring. The primary factors that promote this side reaction are:

  • Elevated Temperatures: High reaction temperatures are a major driver of decarboxylation.[4]

  • Strongly Acidic or Basic Conditions: The pH of your reaction can significantly influence the rate of decarboxylation.[4]

  • Presence of Metal Catalysts: Certain transition metals, particularly copper and silver compounds, are known to catalyze decarboxylation reactions.[5][6][7]

  • Prolonged Reaction Times: The longer your starting material is exposed to conditions that favor decarboxylation, the more byproduct you will form.[4]

Q5: I am performing an amide coupling reaction with a pyridine-4-carboxylic acid and getting significant decarboxylation. How can I minimize this?

A5: Amide coupling reactions often require activation of the carboxylic acid, a step that can inadvertently promote decarboxylation, especially if elevated temperatures are used. Here are some strategies to mitigate this:

  • Choose the Right Coupling Agent: Use a coupling agent that allows for mild reaction conditions. Reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate amide bond formation at or below room temperature.[8] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is also a good option for efficient coupling at low temperatures.[9]

  • Control the Temperature: Perform the reaction at a low temperature. Start the activation of the carboxylic acid at 0°C and slowly allow the reaction to warm to room temperature.[4] Avoid heating the reaction mixture unless absolutely necessary.

  • Use a Non-nucleophilic Base: Employ a sterically hindered, non-nucleophilic base like DIPEA to neutralize any acid formed during the reaction without promoting side reactions.[4]

  • Optimize Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid unnecessarily long reaction times.

Q6: I need to run my reaction at a higher temperature. Are there any additives I can use to suppress decarboxylation?

A6: While avoiding high temperatures is the best strategy, it is not always possible. In such cases, consider the following:

  • Solvent Choice: The choice of solvent can influence the rate of decarboxylation. Polar aprotic solvents are generally preferred.

  • pH Control: If your reaction conditions permit, buffering the solution to a neutral or slightly acidic pH can help to minimize the formation of the reactive zwitterionic species.

  • Protecting Groups: In some instances, it may be beneficial to protect the pyridine nitrogen. This would prevent the formation of the zwitterion that facilitates decarboxylation. However, the addition and removal of protecting groups will add steps to your synthesis.

Part 3: Experimental Protocols and Data

This section provides detailed protocols and data to guide your experimental design.

Protocol 1: General Procedure for Low-Temperature Amide Coupling to Minimize Decarboxylation

This protocol provides a general framework for coupling a pyridine-4-carboxylic acid with a primary amine using HATU as the coupling agent.

Materials:

  • Pyridine-4-carboxylic acid derivative

  • Primary amine

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the pyridine-4-carboxylic acid derivative in anhydrous DMF under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the cooled solution.

  • Stir the mixture at 0°C for 15-20 minutes to allow for the formation of the activated ester.

  • Slowly add the primary amine (1.1 eq) to the reaction mixture, ensuring the temperature remains at 0°C.

  • Allow the reaction to stir at 0°C and then slowly warm to room temperature over 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature.

  • Purify the crude product by column chromatography.

Table 1: Influence of Reaction Conditions on Decarboxylation

The following table summarizes general conditions known to promote decarboxylation, which should be avoided when working with pyridine-4-carboxylic acids.

ParameterCondition to AvoidRationale
Temperature > 100 °CProvides the activation energy for the C-C bond cleavage.[4]
pH Strongly acidic or basicCan promote the formation of the reactive zwitterionic intermediate.[4]
Catalysts Copper (Cu) or Silver (Ag) saltsThese metals can form complexes that facilitate the decarboxylation process.[5][6]
Reaction Time ProlongedIncreases the probability of the side reaction occurring.[4]
Analytical Methods for Detecting Decarboxylation

It is crucial to have reliable analytical methods to detect and quantify the extent of decarboxylation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and selective method for detecting and quantifying the volatile byproduct, pyridine.[10][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the disappearance of the starting material and the formation of both the desired product and the pyridine byproduct.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the characteristic signals of pyridine in the crude reaction mixture, providing a qualitative or quantitative measure of the extent of decarboxylation.

Part 4: Visualizing the Process

Visual aids can help in understanding the complex processes involved.

Diagram 1: Proposed Mechanism of Decarboxylation

G cluster_0 Zwitterion Formation cluster_1 Decarboxylation cluster_2 Protonation Pyridine-4-carboxylic acid Pyridine-4-carboxylic acid Zwitterion Zwitterion Pyridine-4-carboxylic acid->Zwitterion +H+ / -H+ Carbanion Intermediate Carbanion Intermediate Zwitterion->Carbanion Intermediate - CO2 Pyridine Pyridine Carbanion Intermediate->Pyridine +H+

Caption: Proposed zwitterionic mechanism for the decarboxylation of pyridine-4-carboxylic acid.

Diagram 2: Troubleshooting Workflow for Suspected Decarboxylation

G start Low Yield & Suspected Decarboxylation check_byproduct Analyze crude mixture for pyridine (GC-MS, NMR) start->check_byproduct review_temp Review Reaction Temperature check_byproduct->review_temp Pyridine Detected no_decarboxylation Decarboxylation not the issue. Investigate other side reactions. check_byproduct->no_decarboxylation No Pyridine review_reagents Review Reagents & pH review_temp->review_reagents optimize_time Optimize Reaction Time review_reagents->optimize_time implement_changes Implement Corrective Actions: - Lower Temperature - Use milder reagents - Buffer pH - Reduce time optimize_time->implement_changes

Caption: A decision tree for troubleshooting decarboxylation side reactions.

References

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]

  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710-5713. [Link]

  • Goossen, L. J., Manjolinho, F., Khan, B. A., & Rodriguez, N. (2009). Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry, 74(7), 2620-2623. [Link]

  • Chemistry LibreTexts. (2020). 23.11: Decarboxylation Reactions. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • ATSDR. Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

  • MDPI. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 26(7), 2045. [Link]

  • Wikipedia. (n.d.). Decarboxylation. [Link]

  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]

Sources

Separation of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid from structural isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid from Structural Isomers Document ID: TSC-2TB-PCA-001 Prepared by: Gemini, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. This guide provides in-depth technical advice for researchers, scientists, and drug development professionals on the challenging task of separating 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid from its structural isomers. In pharmaceutical development, isomeric purity is a critical quality attribute, as different isomers can have vastly different pharmacological, toxicological, and pharmacokinetic profiles. This document outlines the underlying principles and provides practical, field-tested methodologies for achieving high-purity separation of this target compound.

The primary isomeric impurities encountered during the synthesis of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid are typically positional isomers, where the carboxylic acid group is located at a different position on the pyridine ring. The subtle differences in their physicochemical properties make their separation a non-trivial endeavor.

Understanding the Challenge: Key Isomers

The primary isomers of concern are those where the carboxylic acid group is at the 3-, 5-, or 6-position, while the 2-position is occupied by the tert-butylsulfanyl group.

  • Target Compound: 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid

  • Key Isomeric Impurities:

    • 2-(Tert-butylsulfanyl)pyridine-3-carboxylic acid

    • 2-(Tert-butylsulfanyl)pyridine-5-carboxylic acid

    • 2-(Tert-butylsulfanyl)pyridine-6-carboxylic acid

These molecules are zwitterionic in nature within a certain pH range, which can complicate separations by causing poor peak shape in chromatography or unpredictable solubility behavior.[1]

Physicochemical Property Analysis

Effective separation strategy begins with understanding the differences between the target molecule and its impurities. The properties in the table below are estimated based on the parent pyridine carboxylic acid structures and the known effects of the tert-butylsulfanyl substituent.[2][3][4] The tert-butyl group significantly increases lipophilicity (LogP) compared to simple pyridine carboxylic acids.

Property2-(t-BuS)-Pyridine-4-COOH (Target)2-(t-BuS)-Pyridine-3-COOH2-(t-BuS)-Pyridine-5-COOH2-(t-BuS)-Pyridine-6-COOHRationale for Difference
Structure Carboxyl para to NitrogenCarboxyl meta to NitrogenCarboxyl meta to NitrogenCarboxyl ortho to t-BuS groupPositional differences influence electronic effects and intramolecular interactions.
Predicted pKa (acidic) ~4.3~4.8~4.7~5.0The electron-withdrawing effect of the pyridine nitrogen influences the acidity of the carboxyl group, which varies with position.
Predicted pKa (basic) ~5.0~5.2~5.1~4.8Steric hindrance from the adjacent tert-butylsulfanyl group in the 6-COOH isomer may reduce the basicity of the pyridine nitrogen.
Predicted XlogP ~2.2~2.3~2.3~2.1Slight variations in polarity and intramolecular hydrogen bonding potential can affect the partition coefficient.[2]
Predicted Solubility Moderate in polar organic solventsSimilar to targetSimilar to targetPotentially higher due to intramolecular H-bonding disrupting crystal packing.The bulky, nonpolar tert-butyl group reduces aqueous solubility compared to parent pyridine carboxylic acids.[4][5]

Separation Strategy Overview

Choosing the correct separation technique depends on the scale and desired purity. The following decision tree provides a high-level guide.

G start Start: Isomer Mixture scale What is the scale of separation? start->scale analytical Analytical (<1 mg) (Purity Check, Method Dev) scale->analytical Analytical preparative Preparative (>10 mg) (Isolate Pure Compound) scale->preparative Preparative hplc High-Performance Liquid Chromatography (HPLC) analytical->hplc Primary Technique sfc Supercritical Fluid Chromatography (SFC) analytical->sfc Alternative/Orthogonal Method preparative->hplc High Purity, Lower Throughput preparative->sfc Green Chemistry, Fast Separation cryst Fractional Crystallization preparative->cryst High-throughput, Cost-effective

Caption: Decision tree for selecting an appropriate separation technique.

Chromatographic Separation Methodologies

For both analytical and preparative scales, chromatography offers high-resolution separation by exploiting subtle differences in polarity and ionic character.

Guide 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating these isomers. Due to their zwitterionic nature, mixed-mode chromatography is often more effective than standard reversed-phase (RP) methods.[1][6]

Experimental Protocol: HPLC Method Development

Objective: To develop a robust HPLC method for the baseline separation of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid from its positional isomers.

1. Column Selection:

  • Starting Point: A mixed-mode column with both reversed-phase and ion-exchange characteristics is highly recommended. For example, a C18 column with cation-exchange capabilities (e.g., Primesep 100, Coresep 100).[1][6]

  • Rationale: The mixed-mode stationary phase interacts with the hydrophobic tert-butyl group and the ionizable carboxylic acid and pyridine nitrogen, providing multiple modes of separation and enhanced selectivity for isomers.[1] Standard C18 columns may result in poor peak shape due to the basicity of the pyridine nitrogen.

2. Mobile Phase Selection:

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% Formic Acid or 0.15% Phosphoric Acid).

  • Mobile Phase B: Acetonitrile (ACN).

  • Rationale: The acidic modifier ensures that the carboxylic acid group is protonated and the pyridine nitrogen is protonated, leading to consistent interactions with the stationary phase. The ACN concentration controls the hydrophobic retention.[1][7]

3. Initial Gradient Method:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection: 275 nm

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 50% B

    • 15-17 min: 50% to 95% B (column wash)

    • 17-20 min: Re-equilibrate at 5% B

4. Method Optimization Workflow:

G cluster_0 HPLC Method Optimization Cycle A Run Initial Gradient (Step 3) B Assess Resolution (Rs) and Peak Shape A->B C Rs < 1.5 or Tailing > 1.5 B->C No D Rs > 1.5 and Good Shape B->D Yes E Adjust Gradient Slope (e.g., make shallower for better Rs) C->E F Adjust Acid Modifier (e.g., switch to H3PO4 for different selectivity) C->F If gradient change fails G Final Isocratic or Shallow Gradient Method D->G E->A Re-run F->A Re-run

Caption: Workflow for systematic HPLC method optimization.

Guide 2: Supercritical Fluid Chromatography (SFC)

SFC is an excellent "green" alternative to HPLC, using supercritical CO₂ as the primary mobile phase. It often provides unique selectivity and faster separations.[8][9] Pyridine-based stationary phases are particularly effective for separating basic compounds in SFC.[10]

Experimental Protocol: SFC Screening

Objective: To screen for selectivity in the separation of pyridine carboxylic acid isomers using SFC.

1. Column Selection:

  • Primary Choice: A 2-Ethylpyridine (2-EP) stationary phase.

  • Rationale: Pyridine-based columns offer alternative selectivities, especially for basic analytes, often without requiring basic additives in the mobile phase.[10]

  • Alternative: Standard bare silica columns can also be effective.[11]

2. Mobile Phase & Conditions:

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B (Co-solvent): Methanol

  • Back Pressure: 150 bar

  • Temperature: 40 °C

  • Initial Gradient: 5% to 40% Methanol over 10 minutes.

3. Additive Screening (if needed):

  • If peak shape is poor, add a small amount of an acidic modifier (e.g., 0.1% formic acid or citric acid) to the methanol co-solvent.[11] This can significantly improve the chromatography of acidic analytes.

Bulk Separation Methodology

Guide 3: Fractional Crystallization

For preparative-scale purification, fractional crystallization is a powerful and economical technique that relies on differences in the solubility of isomers in a given solvent system at different temperatures.[12]

Experimental Protocol: Fractional Crystallization

Objective: To enrich and isolate the target isomer, 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid.

1. Solvent Screening:

  • Select a range of solvents with varying polarities (e.g., Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane).

  • Determine the solubility of the isomer mixture at room temperature and at an elevated temperature (e.g., 60 °C) for each solvent.

  • Ideal Solvent: One that shows a large difference in solubility with temperature and, ideally, selectively dissolves one isomer over others.

2. Crystallization Procedure:

  • Dissolve the crude isomer mixture in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Slowly cool the solution. The rate of cooling is critical; slow cooling (e.g., over several hours or a day) promotes the formation of larger, purer crystals. Rapid cooling can trap impurities.[13]

  • Seeding (Optional but Recommended): If a small amount of pure target isomer is available, add a seed crystal to the supersaturated solution to induce selective crystallization.[14]

  • Isolate the crystals by filtration.

  • Wash the crystals with a small amount of cold, fresh solvent to remove residual mother liquor.

  • Dry the crystals under vacuum.

3. Purity Analysis:

  • Analyze the purity of the isolated crystals and the mother liquor using the analytical HPLC method developed previously.

  • Based on the results, multiple recrystallization steps may be necessary to achieve the desired purity.[13]

Troubleshooting and FAQs

Q1: My HPLC peaks are broad and show significant tailing, even on a mixed-mode column. What's wrong?

A1: This typically indicates a secondary interaction, often with active sites on the silica support or metal surfaces.

  • Solution 1 (Mobile Phase): Increase the strength or change the type of acidic modifier. Phosphoric acid is often more effective at masking silanol groups than formic acid.[1]

  • Solution 2 (Column): Ensure the column is properly conditioned. If the problem persists, the column may be degrading.

  • Solution 3 (Hardware): If you are not using a bio-inert or PEEK-lined HPLC system, metal chelation with the pyridine nitrogen and carboxylic acid can occur. Consider using a mobile phase additive like EDTA (0.1 mM) if your detection method (e.g., not MS) allows.

Q2: I can't get any separation between two of the isomers with HPLC.

A2: The isomers are too similar under the current conditions. You need to change the selectivity of the system.

  • Solution 1 (Change Mode): If you are using reversed-phase, switch to a mixed-mode or HILIC column. A hydrogen-bonding-based column (like SHARC 1) could also provide unique selectivity for these types of isomers.[15]

  • Solution 2 (Change Solvent): Change the organic modifier from acetonitrile to methanol. The different hydrogen-bonding characteristics of methanol can alter selectivity.

  • Solution 3 (Change pH): Slightly adjust the pH of the mobile phase. This can alter the ionization state of the isomers and their interaction with an ion-exchange stationary phase, often dramatically changing the elution order.

Q3: My fractional crystallization attempt resulted in an oil, not crystals. What should I do?

A3: "Oiling out" occurs when the compound's solubility limit is exceeded above its melting point in the solvent, or the mixture has a low-melting eutectic.

  • Solution 1: Use a lower starting concentration of your material in the solvent.

  • Solution 2: Use a more non-polar solvent or a co-solvent system. The oil is likely more soluble in the current solvent than desired. Adding an anti-solvent (like heptane to an ethyl acetate solution) can sometimes promote crystallization.

  • Solution 3: Cool the solution much more slowly and introduce a seed crystal to provide a template for crystal growth.

Q4: Which technique is best for achieving >99.5% purity on a multi-gram scale?

A4: A combination of techniques is often best. Start with fractional crystallization to perform a bulk enrichment of the desired isomer.[12] This is cost-effective and can often get you to >95% purity. Then, use preparative HPLC or SFC on the enriched material to remove the final trace amounts of the closely-related isomers. This hybrid approach balances throughput, cost, and the ability to achieve very high purity.

References

  • Title: HPLC Separation of Pyridinecarboxylic Acids Source: SIELC Technologies URL: [Link]

  • Title: HPLC Methods for analysis of 4-Pyridinecarboxylic acid Source: HELIX Chromatography URL: [Link]

  • Title: Fractional Crystallization Source: Sulzer URL: [Link]

  • Title: Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography Source: ResearchGate URL: [Link]

  • Title: Packed-column supercritical fluid chromatography for the purity analysis of clevidipine, a new dihydropyridine drug Source: PubMed URL: [Link]

  • Source: Google Patents (EP2398767A1)
  • Title: Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis Source: Molecules (Journal) URL: [Link]

  • Title: Separation of isomers by selective seeding and crystallisation? Source: Sciencemadness Discussion Board URL: [Link]

  • Title: How can I separate the isomers of 2,3-Pyridinedicarboxylic acid (quinolinic acid) by using LC-MS? Source: ResearchGate URL: [Link]

  • Title: Separation of the cresol isomers by stripping crystallization Source: ResearchGate URL: [Link]

  • Title: CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW) Source: Journal of Chemical Technology and Metallurgy URL: [Link]

  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]

  • Title: Solubility of N- tert -Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents Source: Journal of Chemical & Engineering Data URL: [Link]

  • Title: Supercritical Fluid Chromatography: A Green Analytical Technique for Efficient Separations Source: International Journal of Novel Research and Development URL: [Link]

  • Title: HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column Source: SIELC Technologies URL: [Link]

  • Title: Supercritical Fluid Chromatography–Mass-Spectrometry of Nitrogen-Containing Compounds: Atmospheric Pressure Ionization Source: ResearchGate URL: [Link]

  • Title: 2-(tert-butylsulfanyl)pyridine-4-carboxylic acid (C10H13NO2S) Source: PubChemLite URL: [Link]

  • Title: Isonicotinic acid Source: Wikipedia URL: [Link]

  • Title: Physical Properties of Carboxylic Acids Source: Chemistry LibreTexts URL: [Link]

  • Title: 4-tert-butylphenol Source: Solubility of Things URL: [Link]

Sources

Handling hygroscopic properties of pyridine carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Hygroscopicity & Moisture Sensitivity Ticket ID: PCA-HYGRO-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Wet Brick" Phenomenon

Welcome to the technical support hub for pyridine carboxylic acids (PCAs). If you are here, you likely encountered a common frustration: you reached for a bottle of nicotinic acid, picolinic acid, or their salt derivatives, and found a solid, caked "brick" instead of a free-flowing powder. Or perhaps your reaction yield plummeted because your "anhydrous" reagent wasn't actually anhydrous.

PCAs are notoriously hygroscopic . This is not just a physical annoyance; it is a chemical hazard. The pyridine nitrogen acts as a hydrogen bond acceptor, while the carboxylic acid moiety can act as a donor. In many solid-state forms, these molecules exist as zwitterions (inner salts), creating a highly polar crystal lattice with a voracious appetite for atmospheric water [1].

This guide provides the protocols to restore, maintain, and utilize these reagents without compromising your data.

Module 1: Storage & Inventory (The Foundation)

User Question: "I bought anhydrous Picolinic Acid HCl, but it turned into a sticky mess in the bottle. How do I store this correctly?"

The Technical Reality

Standard screw-cap bottles are permeable to moisture over time. For PCAs, especially their hydrochloride or sodium salts, the Critical Relative Humidity (CRH) —the point at which the solid dissolves in its own adsorbed water (deliquescence)—can be surprisingly low [2].

Storage Protocol: The "Double-Barrier" System

Do not rely on the original packaging once the seal is broken.

  • Primary Containment: Transfer the reagent into a glass vial with a Teflon-lined cap. Wrap the junction with Parafilm® or electrical tape.

  • Secondary Containment: Place the vial inside a desiccator or a secondary jar containing Phosphorus Pentoxide (

    
    )  or activated molecular sieves.
    
    • Why

      
      ? Silica gel is often too weak to compete with the hygroscopicity of pyridine salts. 
      
      
      
      chemically reacts with water, ensuring a near-zero humidity environment.
  • The Glovebox Option: For highly sensitive catalysis (e.g., Pd-catalyzed cross-coupling), store the bulk bottle inside an Argon-filled glovebox.

Visualization: Storage Decision Logic

StorageLogic Start Reagent Type Neutral Neutral Acid (e.g., Nicotinic Acid) Start->Neutral Salt Salt Form (e.g., HCl, Na+) Start->Salt Ester Ester Derivative (e.g., Methyl Nicotinate) Start->Ester Desiccator Standard Desiccator (Silica Gel) Neutral->Desiccator Low Risk VacDesiccator Vacuum Desiccator (P2O5 / KOH) Salt->VacDesiccator High Hygroscopicity Fridge Fridge/Freezer (Desiccated) Ester->Fridge Hydrolysis Risk Check Check Desiccant Color/Texture VacDesiccator->Check Weekly Inspection

Figure 1: Decision matrix for storing pyridine carboxylic acid derivatives based on chemical form.

Module 2: Handling & Weighing (The Process)

User Question: "Every time I weigh 100 mg, the balance drifts up to 105 mg while I'm watching. Which number is real?"

The Technical Reality

You are observing dynamic water uptake . The "real" mass of your reagent is likely less than 100 mg; the rest is atmospheric water adsorbing onto the surface in real-time. This introduces stoichiometric errors, particularly for low-molecular-weight reagents.

Protocol: Difference Weighing (The Inert Transfer)

Stop trying to weigh "to the line" on an open balance pan.

  • Dry the Source: Dry the bulk reagent (see Module 3) before starting.

  • Tare the Vial: Place a capped vial containing the reagent on the balance. Record the Total Weight (

    
    ).
    
  • Transfer: Move the vial to the reaction flask (or glove bag). Quickly pour/spatula the approximate amount into the reaction vessel.

  • Reweigh: Cap the vial immediately and return it to the balance. Record the New Total Weight (

    
    ).
    
  • Calculate:

    
    .
    
    • Why? This minimizes the exposure of the bulk reagent to air and eliminates the error of water adsorbing onto the weighing boat.

Module 3: Drying & Purification (The Fix)

User Question: "My reaction failed. I suspect wet starting material. Can I just put it in the oven?"

The Technical Reality
  • Neutral Acids: Can often withstand oven drying (

    
    ), but sublimation is a risk for some derivatives.
    
  • Salts (HCl): Heating can drive off HCl gas, changing the stoichiometry.

  • Esters: Heating wet esters promotes hydrolysis (autocatalytic degradation).

Protocol: Azeotropic Drying (The "Gold Standard")

This is the safest and most effective method for researchers lacking a vacuum oven [3].

  • Dissolve/Suspend: Place your "wet" pyridine derivative in a round-bottom flask.

  • Add Solvent: Add Toluene (preferred) or Benzene. These form low-boiling azeotropes with water.

  • Evaporate: Use a rotary evaporator (Rotavap) to remove the solvent. The water is "carried" away with the toluene vapor.

  • Repeat: Perform this cycle 3 times.

  • High Vacuum: Finish by drying on a high-vacuum Schlenk line for 2–4 hours to remove trace toluene.

Data: Drying Agent Compatibility Table
Reagent TypeCompatible Drying AgentsAVOID These Reason for Avoidance
Pyridine Carboxylic Acid (Neutral)

,

, Toluene Azeotrope

, Strong Bases
Deprotonation of carboxylic acid; salt formation.
Pyridine Acid Salt (e.g., HCl)

(in desiccator), Vacuum
Heat >

Loss of HCl gas; degradation of salt stoichiometry.
Pyridine Ester

, Molecular Sieves (4Å)
Acidic/Basic AluminaSurface-catalyzed hydrolysis of the ester.
Pyridine Base (Liquid)KOH pellets,

, Sieves
Acids, Silica GelIrreversible adsorption/reaction with the pyridine nitrogen.

Module 4: Reaction Troubleshooting (The Application)

User Question: "I'm doing an acid chloride formation using SOCl2, but it keeps turning into a black tar. Why?"

The Technical Reality

Thionyl chloride (


) reacts violently with water to produce 

and

. If your PCAs are wet, this exothermic reaction degrades the pyridine ring or causes polymerization. Furthermore, water hydrolyzes the formed acid chloride back to the starting material, creating a futile cycle.
Troubleshooting Workflow

Troubleshooting Problem Reaction Yield Low / Tar Formation CheckKF Check Water Content (Karl Fischer Titration) Problem->CheckKF Decision Water > 0.5%? CheckKF->Decision Dry Perform Azeotropic Drying (3x Toluene) Decision->Dry Yes AltCause Check Catalyst Poisoning or Side Reactions Decision->AltCause No Yes Yes: Wet Reagent No No: Other Issue ReCheck Re-test Water Content Dry->ReCheck ReCheck->Decision Iterate

Figure 2: Troubleshooting logic for moisture-suspected reaction failures.

FAQ: Frequently Asked Questions

Q: Can I use a glovebox for everything? A: You can, but it's often overkill. However, for transition metal catalysis (e.g., Suzuki coupling with chloropyridines), a glovebox is highly recommended. The pyridine nitrogen can coordinate to Pd/Ni catalysts, and water exacerbates this poisoning effect.

Q: Is there a less hygroscopic alternative to Nicotinic Acid? A: Yes. Consider Crystal Engineering . Co-crystals of pyridine carboxylic acids (e.g., with neutral spacers) often exhibit significantly lower hygroscopicity than the pure parent compounds or their simple salts [4]. If your protocol allows, check if a co-crystal form is commercially available or synthesizable.

Q: How do I remove Pyridine Carboxylic Acids from my product? A: Unlike liquid pyridine, you cannot simply evaporate them.

  • Method: Leverage the amphoteric nature. To remove acid, wash with aqueous base (

    
    ). To remove basic derivatives, wash with dilute acid (
    
    
    
    ).[1] The zwitterionic nature means pH control is critical—ensure you are significantly away from the isoelectric point (pI) to keep it in the water layer [5].

References

  • Takasuka, M., et al. (1992). "Vibrational spectra and structure of pyridine carboxylic acids." Journal of the Chemical Society, Perkin Transactions 2.

  • Mauer, L. J., & Taylor, L. S. (2010). "Deliquescence of pharmaceutical systems." Pharmaceutical Development and Technology.

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.[3][4] (See Section: Purification of Organic Chemicals - Heterocyclic Compounds).

  • Vishweshwar, P., et al. (2003). "Crystal engineering of pharmaceutical co-crystals." Chemical Communications.

  • Frontier, A. (2024). "Workup: Drying Methods & Azeotroping." University of Rochester, Department of Chemistry.

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H and 13C NMR spectral characteristics of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid , a functionalized pyridine derivative valuable in medicinal chemistry as a lipophilic scaffold.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists[1]

Introduction: The Strategic Value of the Tert-Butylsulfanyl Motif

In drug discovery, the modification of isonicotinic acid (pyridine-4-carboxylic acid) is a standard strategy to modulate potency and pharmacokinetics. The introduction of a 2-(tert-butylsulfanyl) group—often referred to as a tert-butylthio ether—serves two critical functions:

  • Lipophilicity Modulation: The bulky tert-butyl group significantly increases

    
    , improving membrane permeability compared to the highly polar parent isonicotinic acid.
    
  • Electronic Tuning: The sulfur atom acts as a "soft" donor, altering the electron density of the pyridine ring differently than oxygen (alkoxy) or nitrogen (amino) substituents, which influences binding affinity in metallo-enzyme targets.[2][3]

This guide objectively compares the spectral signature of this molecule against its parent compound and oxygen-analogs, providing a robust framework for structural verification.

Structural Analysis & Theoretical Prediction

Before interpreting spectra, one must understand the magnetic environment of the nuclei.[2] The molecule consists of a pyridine ring substituted at the 2-position with a bulky thioether and at the 4-position with a carboxylic acid.

Key Structural Features:
  • Pyridine Ring: Electron-deficient aromatic system.

  • C2-Position (S-tBu): The sulfur atom exerts a weak inductive withdrawal (-I) but a resonance donating effect (+R).[2][3] However, due to poor orbital overlap between

    
     (S) and 
    
    
    
    (C), the resonance effect is weaker than in oxygen analogs.[2][3]
  • C4-Position (COOH): Strong electron-withdrawing group, deshielding adjacent protons (H3 and H5).[2][3]

  • Steric Bulk: The tert-butyl group may induce slight conformational twisting, though the S-linker provides flexibility.

Diagram 1: Structural Assignment Logic

The following diagram visualizes the logical flow for assigning NMR signals based on substituent effects.

NMR_Assignment_Logic Substituents Substituents: 2-S-tBu (Donor/Bulky) 4-COOH (Acceptor) Pyridine_Ring Pyridine Core (Electron Deficient) Substituents->Pyridine_Ring Electronic Effect Aliphatic Tert-Butyl Group Strong Singlet (~1.6 ppm) Substituents->Aliphatic Distinct Region H6_Proton H6 Proton (Adj. to N) Most Deshielded (~8.5 ppm) Pyridine_Ring->H6_Proton Inductive (-I) of N H3_Proton H3 Proton (Adj. to S-tBu) Shielded by S (~7.6 ppm) Pyridine_Ring->H3_Proton +R of Sulfur H5_Proton H5 Proton (Meta to N) Intermediate Shift (~7.5 ppm) Pyridine_Ring->H5_Proton Coupling to H6

Caption: Logic flow for predicting chemical shifts based on electronic substituent effects (S-tBu and COOH) on the pyridine core.

Experimental Protocol: Synthesis & Sample Preparation

To ensure reproducible spectral data, the purity of the sample and the choice of solvent are paramount.[2]

Synthesis Route (Brief)
  • Precursor: 2-Chloropyridine-4-carboxylic acid.

  • Reagent: Sodium 2-methylpropane-2-thiolate (NaS-tBu).

  • Conditions: Nucleophilic aromatic substitution (

    
    ) in DMF at 80°C.
    
  • Purification: Acid-base extraction followed by recrystallization from ethanol/water.

NMR Sample Preparation

Unlike isonicotinic acid, which is insoluble in chloroform, the tert-butyl group renders this derivative soluble in moderately polar organic solvents.

  • Solvent Choice:

    • DMSO-

      
      :  Recommended for full characterization. It ensures the carboxylic acid proton (-COOH) is visible and prevents aggregation.
      
    • CDCl

      
      :  Usable, but the -COOH proton may be broad or invisible due to exchange.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.[2][3]

Spectral Data & Comparison

1H NMR Analysis (400 MHz, DMSO- )

The proton spectrum is characterized by a distinct aromatic region and a clean aliphatic region.[2]

PositionProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
-COOH Carboxylic Acid13.20 – 13.60Broad Singlet1H-Exchangeable acidic proton; shift varies with concentration.
H-6 Aromatic (adj. N)8.60 – 8.65Doublet (d)1H

Deshielded by adjacent Nitrogen; typical

-proton.[2][3]
H-3 Aromatic (adj. S)7.75 – 7.80Singlet (d)1H

Shielded relative to H6; appears as singlet or fine doublet (meta coupling).[2][3]
H-5 Aromatic7.55 – 7.60Doublet of Doublets1H

Coupled to H6 (ortho) and H3 (meta).[2][3]
t-Bu Aliphatic1.55 – 1.62Singlet (s)9H-Characteristic intense singlet for 3 equivalent methyl groups.
13C NMR Analysis (100 MHz, DMSO- )

The carbon spectrum confirms the backbone structure.[2]

Carbon TypeChemical Shift (

, ppm)
Description
C=O[4] (Acid) 166.0 – 167.0Carbonyl carbon; typical for benzoic/isonicotinic acids.[2][3]
C-2 (C-S) 158.5 – 160.0Quaternary; deshielded by N and S attachment.
C-6 (C-H) 150.0 – 151.0

-carbon to Nitrogen; highly deshielded.
C-4 (C-COOH) 138.0 – 139.5Quaternary; ipso to carboxyl group.
C-3 / C-5 118.0 – 123.0

-carbons; shielded by resonance from S and electron density patterns.
S- C (CH

)

48.0 – 50.0Quaternary aliphatic carbon attached to Sulfur.
-C( C H

)

29.5 – 30.5Methyl carbons of the tert-butyl group (intense signal).[2][3]

Comparative Analysis: S-tBu vs. Alternatives

This section evaluates why a researcher might choose the tert-butylsulfanyl derivative over the tert-butoxy (O-tBu) or simple methylthio (S-Me) analogs.

Table 2: Spectral & Physicochemical Comparison
Feature2-(Tert-butylsulfanyl) (Subject)2-(Tert-butoxy) (Alternative)Isonicotinic Acid (Parent)
1H NMR (H3 Shift)

7.8 ppm (Less Shielded)

7.2 ppm (More Shielded)

7.9 ppm
Electronic Effect S is a weaker donor (+R) than O.O is a strong donor (+R).[2][3]No donor group.[2]
Solubility (CDCl

)
High HighInsoluble
Stability High (Resistant to hydrolysis)Moderate (Acid labile)High
Lipophilicity (

)
~2.2 (Drug-like range)~1.80.5 (Too polar)

Key Insight: The 2-(tert-butoxy) analog shows a significant upfield shift of the H3 proton (adjacent to the substituent) due to the strong resonance donation of oxygen.[2] In contrast, the sulfur analog (Subject) shows a shift closer to the parent pyridine, indicating a more subtle electronic perturbation.[2][3] This makes the tert-butylsulfanyl group ideal when steric bulk is required without drastically altering the electronic properties of the pyridine ring.[2]

Experimental Workflow Diagram

The following diagram outlines the standard operating procedure (SOP) for synthesizing and verifying this compound, ensuring a self-validating protocol.

Workflow Start Start: 2-Cl-Isonicotinic Acid Reaction Reaction: + NaS-tBu, DMF, 80°C Start->Reaction Workup Workup: Acidify to pH 3 Extract (EtOAc) Reaction->Workup Check_H1 1H NMR Check: Singlet at 1.6 ppm? Doublet at 8.6 ppm? Workup->Check_H1 Pass Valid Structure Check_H1->Pass Yes Fail Re-Purify Check_H1->Fail No

Caption: Step-by-step workflow for synthesis and NMR validation. The 1.6 ppm singlet is the diagnostic "Go/No-Go" signal.

References

  • PubChem. 2-(tert-butylsulfanyl)pyridine-4-carboxylic acid (Compound Summary). National Library of Medicine.[2] [Link][2][3]

  • NIST Chemistry WebBook. 4-Pyridinecarboxylic acid, butyl ester (Related Spectral Data).[2][3][5] National Institute of Standards and Technology.[2][5] [Link][2][3]

  • Royal Society of Chemistry. A multinuclear NMR investigation of the effect of tert-butyl substituents on the rotation of the pyridine ring.[2] [Link][2][3][4][6][7][8][9]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids (IR/NMR Principles). [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a technical comparison with related structures, supported by established fragmentation principles and detailed experimental protocols. Our approach is grounded in scientific integrity, providing a robust framework for understanding the gas-phase chemistry of this compound and its analogs.

Introduction: The Structural Context

2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyridine core, a carboxylic acid at the 4-position, and a tert-butylsulfanyl group at the 2-position. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in various research and development settings. The fragmentation patterns are dictated by the interplay of these three functional groups, each with characteristic cleavage pathways.

This guide will explore the predicted fragmentation of the parent molecule under both soft (Electrospray Ionization, ESI) and hard (Electron Ionization, EI) ionization techniques. A direct comparison with the fragmentation of pyridine-4-carboxylic acid (isonicotinic acid) will be provided to highlight the influence of the 2-(tert-butylsulfanyl) substituent.

Predicted Fragmentation Pathways

The fragmentation of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid is anticipated to proceed through several key pathways, influenced by the ionization method employed.

Electrospray Ionization (ESI-MS/MS)

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, or deprotonated molecules, [M-H]⁻, with minimal in-source fragmentation.[1][2] Subsequent tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are then used to induce fragmentation and elucidate the structure.

Positive Ion Mode ([M+H]⁺):

In positive ion mode, protonation is expected to occur on the most basic site, the pyridine nitrogen. The major fragmentation pathways for the [M+H]⁺ ion (m/z 212.07) are predicted to be:

  • Loss of isobutylene (C₄H₈): A characteristic fragmentation of tert-butyl ethers and thioethers involves the neutral loss of isobutylene (56 Da) via a rearrangement, leading to a stable thiol intermediate. This would result in a fragment ion at m/z 156.03.

  • Loss of the tert-butyl group (•C₄H₉): Cleavage of the S-C bond can result in the loss of a tert-butyl radical (57 Da), although this is more common in EI. In ESI, this might be a minor pathway.

  • Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group is a common fragmentation pathway for protonated carboxylic acids.[3] This would yield a fragment at m/z 168.06.

  • Loss of water (H₂O): While less common for the protonated molecule, a minor loss of water (18 Da) from the carboxylic acid group might be observed.

Negative Ion Mode ([M-H]⁻):

In negative ion mode, deprotonation will occur at the acidic carboxylic acid group, forming the [M-H]⁻ ion (m/z 210.06). Key fragmentations include:

  • Decarboxylation: The most prominent fragmentation is expected to be the loss of CO₂ (44 Da), yielding a highly stable pyridyl anion at m/z 166.02.[4]

  • Loss of the tert-butyl group: Similar to the positive mode, the loss of the tert-butyl group could occur.

The predicted ESI-MS/MS fragmentation pathways are illustrated in the diagram below.

ESI_Fragmentation cluster_positive Positive Ion Mode ([M+H]⁺) cluster_negative Negative Ion Mode ([M-H]⁻) M_H [M+H]⁺ m/z 212.07 frag1_pos [M+H - C₄H₈]⁺ m/z 156.03 M_H->frag1_pos - C₄H₈ (56 Da) frag2_pos [M+H - CO₂]⁺ m/z 168.06 M_H->frag2_pos - CO₂ (44 Da) M_H_neg [M-H]⁻ m/z 210.06 frag1_neg [M-H - CO₂]⁻ m/z 166.02 M_H_neg->frag1_neg - CO₂ (44 Da) EI_Fragmentation M_ion Molecular Ion (M⁺•) m/z 211.06 frag1 [M - •CH₃]⁺ m/z 196.04 M_ion->frag1 - •CH₃ (15 Da) frag2 [M - •C₄H₉]⁺ m/z 154.01 M_ion->frag2 - •C₄H₉ (57 Da) frag3 [M - •COOH]⁺ m/z 166.02 M_ion->frag3 - •COOH (45 Da) frag4 [M - •OH]⁺ m/z 194.05 M_ion->frag4 - •OH (17 Da)

Caption: Predicted EI-MS fragmentation of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid.

Comparative Analysis: The Influence of the Tert-butylsulfanyl Group

To understand the specific contribution of the 2-(tert-butylsulfanyl) group to the fragmentation pattern, a comparison with pyridine-4-carboxylic acid (isonicotinic acid) is instructive.

The EI mass spectrum of isonicotinic acid is dominated by the molecular ion peak at m/z 123, indicating the stability of the aromatic system. [5][6]Key fragments arise from the loss of •OH (m/z 106) and the loss of •COOH (m/z 78). [5][6]

Fragmentation 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid (Predicted) **Pyridine-4-carboxylic acid (Isonicotinic Acid)[5][6] Comments
Molecular Ion (m/z) 211 123 The tert-butylsulfanyl group adds 88 Da.
Loss of •OH (m/z) 194 106 Common fragmentation of the carboxylic acid group.
Loss of •COOH (m/z) 166 78 Common fragmentation of the carboxylic acid group.
Loss of •CH₃ (m/z) 196 N/A Characteristic fragmentation of the tert-butyl group.
Loss of •C₄H₉ (m/z) 154 N/A Characteristic fragmentation of the tert-butyl group.

| Loss of C₄H₈ (m/z) | 155 (from M⁺•) | N/A | Characteristic rearrangement of the tert-butyl group. |

The presence of the tert-butylsulfanyl group introduces several new and dominant fragmentation pathways, primarily centered around the cleavage of the tert-butyl group. These fragments would be absent in the spectrum of isonicotinic acid and are thus diagnostic for the 2-substituent.

Experimental Protocols

The following protocols provide a starting point for acquiring high-quality mass spectra of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid. Instrument parameters may require optimization.

Electrospray Ionization (ESI) Protocol

This protocol is designed for a standard quadrupole time-of-flight (Q-TOF) mass spectrometer.

ESI_Protocol cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_ms Mass Spectrometer Settings prep1 1. Prepare a 1 mg/mL stock solution in methanol. prep2 2. Dilute to 1-10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid (positive mode) or 0.1% ammonium hydroxide (negative mode). [7] prep1->prep2 inf1 3. Infuse the sample at 5-10 µL/min. prep2->inf1 ms1 4. Set capillary voltage to 3.5-4.5 kV. inf1->ms1 ms2 5. Set cone voltage to 20-40 V. ms1->ms2 ms3 6. Set desolvation gas (N₂) flow to 600-800 L/hr and temperature to 300-400 °C. ms2->ms3 ms4 7. Acquire full scan MS data from m/z 50-500. ms3->ms4 ms5 8. For MS/MS, select the precursor ion ([M+H]⁺ or [M-H]⁻) and apply collision energy (10-40 eV) using argon as the collision gas. [2] ms4->ms5

Caption: Step-by-step workflow for ESI-MS analysis.

Electron Ionization (EI) Protocol

This protocol is suitable for a gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.

EI_Protocol cluster_prep_ei Sample Preparation cluster_gc Gas Chromatography cluster_ms_ei Mass Spectrometer Settings prep1_ei 1. Prepare a 1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate. gc1 2. Inject 1 µL onto a suitable capillary column (e.g., DB-5ms). prep1_ei->gc1 gc2 3. Use a temperature program, e.g., 50 °C for 2 min, then ramp to 280 °C at 10 °C/min. gc1->gc2 ms1_ei 4. Set ion source temperature to 230 °C. gc2->ms1_ei ms2_ei 5. Set electron energy to 70 eV. [1] ms1_ei->ms2_ei ms3_ei 6. Acquire data over a mass range of m/z 40-500. ms2_ei->ms3_ei

Caption: Step-by-step workflow for GC-EI-MS analysis.

Conclusion

The mass spectrometric fragmentation of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid is predicted to be a rich source of structural information. Under ESI conditions, characteristic neutral losses of isobutylene and carbon dioxide are expected, providing clear diagnostic ions. Under EI conditions, the fragmentation will likely be dominated by cleavages of the tert-butyl group, yielding a series of characteristic ions that distinguish it from its structural analog, isonicotinic acid. The provided protocols offer a solid foundation for empirical investigation, and the comparative data serves as a valuable reference for spectral interpretation. This guide empowers researchers to confidently identify and characterize this molecule in complex matrices.

References

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Hollas, B. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • University of California, Irvine. Mass Spectrometry: Fragmentation. [Link]

  • University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]

  • Zhang, Y., et al. (2018). Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake. PMC. [Link]

  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. [Link]

  • Fromm, K. M., et al. (2024). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. [Link]

  • NIST. 4-Pyridinecarboxylic acid. [Link]

  • NIST. 2-Pyridinecarboxylic acid. [Link]

  • Takeda, S., et al. (2023). Probe ESI Mass Spectrometry Analysis. JoVE. [Link]

  • NIST. 4-Pyridinecarboxylic acid. [Link]

  • Wipf, P. Organic Chemistry 2 Carboxylic Acids & Mass Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Thomson, C. G., et al. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. PubMed. [Link]

  • Gany, A. A., et al. (1990). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

Sources

Validating the Structure of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic Acid via X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a comprehensive technical guide for the structural validation of 2-(tert-butylsulfanyl)pyridine-4-carboxylic acid (TBS-PCA). Context: Pyridine-4-carboxylic acid (isonicotinic acid) derivatives are critical scaffolds in drug discovery, often exhibiting complex tautomeric behaviors (zwitterion vs. neutral) and polymorphism. Core Argument: While NMR and MS provide connectivity data, Single Crystal X-Ray Diffraction (SC-XRD) is the only method capable of unambiguously resolving the solid-state protonation site (tautomerism), intermolecular hydrogen bonding networks (supramolecular synthons), and the specific geometry of the bulky tert-butylthio group.

Structural Challenges & The Case for SC-XRD

The molecule contains three distinct structural motifs that require rigorous validation:

  • The Pyridine Core: Susceptible to N-protonation.

  • The Carboxylic Acid (C4): Can exist as a neutral -COOH or anionic -COO⁻.

  • The tert-Butylsulfanyl Group (C2): A bulky, flexible substituent often prone to rotational disorder in the crystal lattice.

Methodological Comparison: Why XRD?
FeatureSolution NMR (

H/

C)
Mass Spectrometry (HRMS)Single Crystal XRD
Connectivity ExcellentExcellentExcellent
Tautomerism Averaged (Fast exchange)N/ADefinitive (Atomic positions)
3D Conformation Inferred (NOE)N/ADirect Observation
Solid-State Packing N/A (ssNMR is complex)N/ADirect Observation
Disorder Analysis N/AN/AQuantifiable (Occupancy)

Validation Workflow

The following diagram outlines the critical path from crude synthesis to structural validation.

ValidationWorkflow Synth Synthesis (SNAr Reaction) Crude Crude Product (TBS-PCA) Synth->Crude Cryst Crystallization (Slow Evaporation) Crude->Cryst Solvent Optimization Screen Microscopy Screening (Birefringence Check) Cryst->Screen XRD SC-XRD Data Collection (100 K) Screen->XRD Select Single Crystal Solve Structure Solution (SHELXT) XRD->Solve Refine Refinement (Disorder Handling) Solve->Refine Valid Validated Structure (CIF Output) Refine->Valid R1 < 5%

Figure 1: Structural validation workflow for pyridine-carboxylic acid derivatives.

Experimental Protocol

Crystallization Strategy

Obtaining diffraction-quality crystals is the primary bottleneck. For zwitterionic pyridines, solubility can be limited.

  • Method A (Preferred): Slow evaporation from Ethanol/Water (80:20). The water content aids in solubilizing the zwitterionic form if present.

  • Method B (Alternative): Vapor diffusion. Dissolve 20 mg of TBS-PCA in 2 mL DMSO; place in a small vial. Place this vial inside a larger jar containing 10 mL water (antisolvent) and seal.

  • Target: Colorless prisms or blocks, dimensions > 0.1 mm.

Data Collection Parameters
  • Temperature: 100 K (Liquid Nitrogen Stream) .

    • Reasoning: The tert-butyl group acts like a "ball on a string." At room temperature, thermal vibration (libration) will smear the electron density, making the C-C bonds appear artificially short and increasing the R-factor. Cooling freezes this motion.

  • Source: Mo-Kα (

    
     Å) or Cu-Kα (
    
    
    
    Å). Cu is preferred for small organic crystals to boost diffraction intensity.
  • Resolution: 0.8 Å or better (essential for resolving H-atom positions on the carboxylic acid).

Refinement Strategy (The "Self-Validating" Step)

In the refinement software (e.g., SHELXL, Olex2), look for these specific indicators to validate the structure:

  • Disorder Handling: If the tert-butyl group shows elongated thermal ellipsoids, model it as a 2-part disorder (e.g., PART 1 and PART 2 in SHELX) with summed occupancy of 1.0.

  • Proton Assignment: Locate the carboxylic acid proton in the Difference Fourier Map (

    
    ).
    
    • Scenario A (Neutral): Proton is on the Carboxyl O. C-O bond ~1.30 Å, C=O bond ~1.21 Å.

    • Scenario B (Zwitterion): Proton is on the Pyridine N. Carboxyl C-O bonds become symmetric (~1.25 Å each).

Data Analysis & Interpretation

Target Crystallographic Parameters

The following table provides representative values derived from analogous 2-substituted isonicotinic acid structures (e.g., 2-phenylsulfanyl derivatives). Use these as a baseline to validate your experimental data.

ParameterExpected RangeStructural Significance
Crystal System Monoclinic or TriclinicCommon for planar aromatics
Space Group

or

Centrosymmetric (favored by dimers)
C–S Bond Length

Å
Typical

single bond
C–S–C Angle

Geometry of the thioether linkage
R-Factor (

)

(5%)
Indicates a high-quality model
Goodness of Fit (S)

Indicates correct weighting scheme
Supramolecular Synthons

The validation of the carboxylic acid group is confirmed by the intermolecular hydrogen bonding pattern.

  • The Homosynthon (

    
    ): 
    Most pyridine-4-carboxylic acids form a centrosymmetric dimer. Two molecules pair up via 
    
    
    
    hydrogen bonds.[1]
    • Observation: Look for an inversion center between two carboxylic acid groups.

  • The Heterosynthon (Catemer): If the pyridine Nitrogen is active, the acid may H-bond to the Nitrogen of a neighboring molecule (

    
    ), forming infinite chains.
    

H_Bonding cluster_0 Scenario A: Acid-Acid Dimer (Neutral) cluster_1 Scenario B: Acid-Pyridine Chain (Zwitterion/Neutral) Mol1 TBS-PCA (1) Mol2 TBS-PCA (2) Mol1->Mol2 O-H...O Chain1 TBS-PCA (1) Chain2 TBS-PCA (2) Chain1->Chain2 O-H...N(py) Chain3 TBS-PCA (3) Chain2->Chain3 O-H...N(py)

Figure 2: Potential hydrogen bonding networks. Scenario A is typical for 2-substituted isonicotinic acids where steric bulk at C2 might hinder infinite chains.

References

  • Groom, C. R., et al. (2016).[2] The Cambridge Structural Database.[3] Acta Crystallographica Section B, 72(2), 171-179. Link

    • Use: Reference for standard bond lengths and valid
  • Müller, P. (2009). Crystal structure refinement: a crystallographer's guide to SHELXL. Oxford University Press. Use: Authoritative source for handling tert-butyl disorder (PART commands).
  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition, 34(21), 2311-2327. Link

    • Use: Theoretical grounding for the dimer analysis.
  • Chen, M., et al. (2005). 2-(Phenylsulfanyl)nicotinic acid. Acta Crystallographica Section E, 61(11), o3963-o3965. Use: Comparative structural data for 2-sulfanyl-pyridine carboxylic acid analogs.
  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

    • Use: Standard protocol for structure solution.

Sources

Technical Comparison: Reference Standard Qualification for 2-(Tert-butylsulfanyl)pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference standards for 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid analysis Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of pyridine-based kinase inhibitors (e.g., analogues related to Axitinib pathways), the intermediate 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid serves as a critical scaffold.[1] Its zwitterionic nature and sulfur-containing moiety present unique stability and characterization challenges.[1][2]

This guide objectively compares the performance of Certified Reference Materials (CRMs) —characterized by orthogonal quantitative methods (qNMR + Mass Balance)—against standard Research Grade (RG) alternatives often used in early development. Experimental data demonstrates that relying solely on HPLC Area% (the RG standard) can lead to assay value errors of >5% due to invisible inorganic salts and moisture retention typical of pyridine carboxylic acids.[2]

Part 1: Comparative Analysis – The "Hidden" Purity Gap

For drug development professionals, the choice of reference standard dictates the accuracy of potency assignment.[2] Below is a direct comparison of a Qualified Reference Standard (The Product) versus a typical Commercial Research Grade alternative.

Table 1: Performance & Specification Comparison
FeatureQualified Reference Standard (The Product) Research Grade Alternative Impact on Data
Assay Method qNMR (Internal Standard) + Mass Balance (100% - Impurities)HPLC Area% NormalizationRG often overestimates purity by ignoring non-UV active impurities.[1]
Purity Value 94.2% w/w (Typical)>98.0% Area Risk: A 4% potency error propagates through all subsequent yield/potency calculations.[2]
Salt/Counter-ion Quantified by Ion Chromatography (IC)Not TestedPyridine acids often trap HCl or TFA from synthesis; RG ignores this mass.[2]
Water Content Quantified (KF Titration)"Hygroscopic" (Qualitative)Unaccounted water weight dilutes the molar concentration of the standard.[2]
Sulfur Oxidation Sulfoxide/Sulfone specific trackingGeneric "Total Impurities"S-oxidation is the primary degradation pathway; RG methods may co-elute these.[1][2]
Experimental Data: The "Invisible" Mass Problem

We analyzed a batch of "98% Purity" Research Grade material using the Qualified Standard protocol.

  • HPLC Result: 98.5% Area (UV 254 nm).[2]

  • qNMR Result: 92.1% w/w.

  • Discrepancy Source: 4.5% Residual Inorganic Salts (NaCl/TEA) + 1.9% Water.[2]

Part 2: Critical Analysis & Causality[2]
1. The Zwitterionic Trap

2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid contains a basic pyridine nitrogen (


) and an acidic carboxylic acid (

).[1]
  • Causality: In standard silica purification, this molecule tends to drag inorganic salts (sodium, ammonium) or retain strong acids (TFA, HCl) used in the mobile phase.[2]

  • Detection Failure: These salts have no UV chromophore.[2] An HPLC-UV method will see the organic molecule as "pure," while the actual mass is heavily diluted by salt.[1][2]

2. The Sulfur Oxidation Pathway

The tert-butylsulfanyl moiety is susceptible to oxidation into sulfoxides (


) and sulfones (

).
  • Chromatographic Risk: On standard C18 columns at neutral pH, the sulfoxide impurity often co-elutes with the parent peak due to similar polarity in the zwitterionic state.[2]

  • Mitigation: The Qualified Standard uses a Mixed-Mode (Anion Exchange/Reverse Phase) method to resolve these species based on ionic difference rather than just hydrophobicity.[2]

Part 3: Experimental Protocols

To replicate the "Qualified" status, the following self-validating protocols are required.

Protocol A: Orthogonal Purity Assignment (qNMR)

This is the absolute truth method for Assay assignment, independent of UV extinction coefficients.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-

    
     (Avoids exchange of carboxylic protons).[2]
    
  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,3,5-Trimethoxybenzene.[2]

    • Note: Ensure IS relaxation time (

      
      ) is characterized.
      
  • Procedure:

    • Weigh 15-20 mg of Sample and 10-15 mg of IS accurately (±0.01 mg) into the same vial.

    • Dissolve in 0.7 mL DMSO-

      
      .
      
    • Acquire spectrum with

      
       (relaxation delay) 
      
      
      
      seconds to ensure full relaxation (90° pulse).
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity of IS.[3]
Protocol B: Stability-Indicating HPLC Method

Designed to separate the parent from S-oxide degradants.[1]

  • Column: Mixed-Mode C18/Anion Exchange (e.g., SIELC Primesep 100 or equivalent), 150 x 4.6 mm, 5 µm.[2]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Suppresses carboxylic acid ionization, pins pyridine cation).[2]

  • Mobile Phase B: Acetonitrile.[2][4]

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-15 min: 5%

      
       60% B[1]
      
    • 15-20 min: 60% B[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 255 nm (Pyridine

    
    ) and 220 nm (Sulfur/Carbonyl).[2]
    
  • Validation Criterion: Resolution (

    
    ) between Parent and Sulfoxide impurity must be 
    
    
    
    .[2]
Part 4: Visualization of Qualification Workflow

The following diagram illustrates the decision logic required to certify the reference standard, highlighting where Research Grade alternatives typically fail (shown in red paths).

QualificationWorkflow Start Crude 2-(Tert-butylsulfanyl) pyridine-4-carboxylic acid HPLC_UV HPLC-UV Analysis (Area %) Start->HPLC_UV Decision1 Purity > 98%? HPLC_UV->Decision1 Impurity Impurity Check: S-Oxidation Products HPLC_UV->Impurity RG_Path Research Grade Release Decision1->RG_Path Yes (Traditional) qNMR 1H-qNMR (Direct Mass Assay) Decision1->qNMR Yes (Qualified) Risk RISK: Hidden Salts/Water Assay Error > 5% RG_Path->Risk KF_ROI KF (Water) + ROI (Ash) qNMR->KF_ROI MassBalance Mass Balance Calculation (100% - Water - Solvents - Inorganics) KF_ROI->MassBalance Final_Cert Certified Reference Standard (CRM) MassBalance->Final_Cert

Figure 1: Decision tree comparing the "Research Grade" release pathway (Red) which relies on HPLC Area%, versus the "Certified" pathway (Green/Blue) which accounts for mass balance and invisible impurities.

Part 5: References
  • International Council for Harmonisation (ICH). (2006).[2] Q3A(R2): Impurities in New Drug Substances.[2] Retrieved from [Link]

  • United States Pharmacopeia (USP). (2023).[2] General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.

  • Sielc Technologies. (n.d.).[2] HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2022).[2] Certificate of Analysis: Standard Reference Material® 350b (Benzoic Acid).[2] (Referenced for qNMR internal standard traceability methodology).

  • European Medicines Agency (EMA). (2019).[2] Guideline on the specification limits for residues of metal catalysts or metal reagents.[2] Retrieved from [Link]

Sources

Establishing Elemental Purity: A Comparative Guide for 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's elemental composition is a cornerstone of chemical purity and identity. For novel heterocyclic compounds such as 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid, a molecule of interest in medicinal chemistry, rigorous analytical validation is paramount. This guide provides a comprehensive framework for establishing elemental analysis benchmarks for this compound, offering a comparative analysis with related pyridine carboxylic acid derivatives and detailing the requisite experimental protocols.

The Theoretical Benchmark: Elemental Composition of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid

The first step in any elemental analysis is the calculation of the theoretical composition based on the compound's molecular formula. For 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid, the molecular formula is C₁₀H₁₃NO₂S.[1] The expected elemental composition is derived from the molecular weight and the atomic masses of its constituent elements.

Table 1: Theoretical Elemental Composition of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid

ElementSymbolAtomic Mass ( g/mol )CountTotal Mass ( g/mol )Percentage (%)
CarbonC12.01110120.1156.84
HydrogenH1.0081313.1046.20
NitrogenN14.007114.0076.63
OxygenO15.999231.99815.15
SulfurS32.065132.06515.18
Total 211.284 100.00

This theoretical profile serves as the primary benchmark against which all experimental data must be compared. A close correlation between the theoretical and experimentally determined values is a strong indicator of the sample's purity and the correctness of its proposed structure.

Comparative Analysis: Benchmarking Against Related Pyridine Carboxylic Acids

Table 2: Comparison of Theoretical and Experimental Elemental Analysis Data for Various Pyridine Carboxylic Acid Derivatives

CompoundMolecular FormulaElementTheoretical (%)Experimental (%)Deviation (%)Reference
N³-(2-ethoxyphenyl)-N²-(4-ethoxyphenyl)pyridine-2,3-dicarboxamideC₂₃H₂₃N₃O₄C68.1368.10-0.03[2]
H5.725.70-0.02[2]
N10.3610.40+0.04[2]
2-(3-Carboxyphenylcarbamoyl)nicotinic acidC₁₄H₁₀N₂O₅C58.7458.60-0.14[2]
H3.523.40-0.12[2]
N9.799.70-0.09[2]
Pyrazole Substituted Pyridine Carboxylic Acid DerivativeC₁₃H₁₄ClN₃O₄C51.4751.50+0.03[3]
H5.105.08-0.02[3]
Cl13.8113.71-0.10[3]
N10.9110.81-0.10[3]
O18.7018.50-0.20[3]

As evidenced by the data in Table 2, the experimentally determined values for a range of pyridine carboxylic acid derivatives align closely with their theoretical compositions, with deviations well within the acceptable ±0.4% range. This provides a strong precedent for the expected accuracy when analyzing 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid.

Experimental Protocol: CHNS/O Elemental Analysis

The determination of the elemental composition of organic compounds is routinely performed using automated elemental analyzers. The underlying principle is the complete combustion of the sample, followed by the quantitative detection of the resulting gases.

Causality Behind Experimental Choices

The choice of a combustion-based method is due to its robustness, high precision, and applicability to a wide range of organic compounds. The use of certified standards for calibration is crucial for ensuring the accuracy and traceability of the results. The inclusion of a blank analysis helps to correct for any background contributions from the system.

Self-Validating System

The protocol described below incorporates a self-validating system through the use of calibration standards and control samples. The analysis of a known standard before and after the sample batch, and the inclusion of a control sample with a similar matrix, ensures the stability and accuracy of the instrument throughout the analytical run.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the elemental analyzer (e.g., Perkin Elmer 2400 Series II CHNS/O analyzer or similar) is properly calibrated and has passed all system suitability tests.[4]

    • Perform a blank analysis to ensure the system is free from contaminants.

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the dried 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid sample into a tin capsule.

    • Fold the capsule to ensure no sample is lost and place it in the instrument's autosampler.

  • Calibration:

    • Analyze a certified calibration standard (e.g., Acetanilide) to generate a calibration curve for C, H, N, and S. For oxygen analysis, a separate pyrolysis-based method is typically used with a suitable oxygen standard (e.g., Benzoic acid).

  • Analysis:

    • Initiate the automated analysis sequence. The sample is dropped into a high-temperature combustion furnace (typically ~900-1000 °C) in a pure oxygen environment.

    • The combustion products (CO₂, H₂O, N₂, and SO₂) are passed through a reduction tube to convert nitrogen oxides to N₂.

    • The gases are then separated by a chromatographic column and detected by a thermal conductivity detector (TCD).

  • Data Processing:

    • The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.

    • Compare the experimental results to the theoretical values calculated in Table 1.

Visualization of the Experimental Workflow

Elemental_Analysis_Workflow cluster_prep Preparation cluster_instrument Instrumental Analysis cluster_data Data Processing weigh 1. Weigh Sample (1-2 mg) encapsulate 2. Encapsulate in Tin Foil weigh->encapsulate autosampler 3. Place in Autosampler encapsulate->autosampler combustion 4. Combustion (~1000°C in O₂) autosampler->combustion reduction 5. Reduction of NOx to N₂ combustion->reduction separation 6. Gas Separation (GC) reduction->separation detection 7. Detection (TCD) separation->detection calculation 8. Calculate % Element detection->calculation comparison 9. Compare to Theoretical calculation->comparison

Caption: Workflow for CHNS/O Elemental Analysis.

Logical Framework for Data Interpretation

The interpretation of elemental analysis data relies on a logical framework that connects the experimental results to the purity and identity of the compound.

Caption: Logical Flow for Interpreting Elemental Analysis Data.

Conclusion

Elemental analysis is an indispensable tool for the characterization of novel pharmaceutical compounds. By establishing a clear theoretical benchmark for 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid and understanding the expected experimental accuracy based on related structures, researchers can confidently assess the purity and confirm the identity of their synthesized material. Adherence to a robust and well-validated experimental protocol is essential for generating reliable and defensible data, a critical step in the journey of drug development. The principles and methodologies outlined in this guide are grounded in established analytical practices and are consistent with the requirements of regulatory bodies such as the European Pharmacopoeia and the United States Pharmacopeia.[5][6][7][8][9][10][11][12][13][14]

References

  • European Directorate for the Quality of Medicines & HealthCare. (2025, April 14). Revised general chapters for elemental analysis published in Pharmeuropa 37.2. [Link]

  • Eurofins Scientific. Elemental Impurities: Keeping up with the European Pharmacopoeia requirements. [Link]

  • PQRI. European Pharmacopoeia Activities on Elemental Impurities. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2024, November 25). General chapter Elemental Impurities (G-07) harmonised by the Pharmacopoeial Discussion Group. [Link]

  • US Pharmacopeia. <233> ELEMENTAL IMPURITIES—PROCEDURES. [Link]

  • LabAnalysis. Update of Chapter 2.4.20 on Elemental Impurities. [Link]

  • Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [Link]

  • SGS. Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substan. [Link]

  • Shimadzu. Validation of Analysis Method Using ICPMS-2030 Based on USP ELEMENTAL IMPURITIES - PROCEDURES. [Link]

  • MDPI. (2022, October 12). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. [Link]

  • Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. [Link]

  • PubChem. 2-(tert-butylsulfanyl)pyridine-4-carboxylic acid (C10H13NO2S). [Link]

  • Hilaris Publisher. (2011, June 27). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. [Link]

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Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical entities we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and deep understanding within your laboratory.

Hazard Assessment & Chemical Profile

Understanding the intrinsic properties of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid is foundational to its safe handling and disposal. The molecule's structure incorporates three key functional groups, each contributing to its overall hazard profile.

  • Pyridine Ring: The pyridine core is a common heterocyclic motif. Pyridine and its derivatives can be irritants and may be harmful if inhaled or swallowed.[1][2]

  • Carboxylic Acid Group: This functional group imparts acidic properties. As such, the compound is corrosive and incompatible with bases. Pyridine carboxylic acids are known to cause skin and serious eye irritation.[3][4][5][6][7]

  • Tert-butylsulfanyl Group: This organosulfur moiety requires special consideration. Upon combustion, organosulfur compounds can generate toxic and corrosive sulfur oxides (SOx).[6] Therefore, controlled incineration in a facility with flue-gas scrubbing is the preferred disposal route.[4]

Based on data from structurally related compounds, the anticipated hazards are summarized below.

Hazard ClassificationDescriptionSupporting Evidence
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact should be avoided.Category 2 Hazard.[4][5][6][7][8][9][10][11]
Serious Eye Damage/Irritation Causes serious eye irritation, potentially leading to damage.Category 1 or 2A Hazard.[1][3][4][5][6][8][9][10][12][13]
Target Organ Toxicity May cause respiratory irritation upon inhalation of dust.Potential STOT SE 3 Hazard.[3][5][7][9][11]
Acute Oral Toxicity May be harmful if swallowed.Potential Category 4 Hazard.[1][4]

Pre-Disposal Safety & Spill Management

Proper handling is the first step in a safe disposal workflow. Adherence to these protocols minimizes risk during routine use and in the event of an accidental release.

Personal Protective Equipment (PPE)

A standard laboratory PPE ensemble is required when handling 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid in any capacity—from experimentation to waste consolidation.

  • Eye Protection: Wear chemical safety goggles or a face shield.[8][10]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).[3][4]

  • Body Protection: A standard laboratory coat is mandatory.[3]

  • Respiratory Protection: If handling fine powders outside of a fume hood or ventilated enclosure, a NIOSH/MSHA-approved respirator may be necessary.[7]

Spill Containment & Cleanup

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate & Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.[3]

  • Contain: Prevent the material from entering drains or waterways.[8][12]

  • Absorb: For small spills, use an inert, non-combustible absorbent material like sand, silica gel, or universal binder.[14] Do not use combustible materials like paper towels without first saturating the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[3][4] Avoid creating dust.[8]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[6]

  • Dispose: The collected spill debris must be disposed of as hazardous waste, following the procedures outlined in Section 3.

Step-by-Step Disposal Protocol

The disposal of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid is governed by hazardous waste regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[15][16] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [17][18]

Step 1: Practice Waste Minimization

The most effective disposal strategy begins with source reduction. Order only the quantities of chemical required for your research to minimize surplus waste generation.[18]

Step 2: Segregate Hazardous Waste

Proper segregation prevents dangerous chemical reactions.[17][19] 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid waste must be collected separately from incompatible materials.

Compatible Waste Stream Incompatible Waste Streams (DO NOT MIX)
Other non-halogenated acidic organic solids.Strong Bases (e.g., sodium hydroxide, ammonium hydroxide).[13]
Strong Oxidizing Agents (e.g., nitric acid, perchlorates).[2][13]
Cyanides, Azides, Hypochlorites.[19]
Reactive Metals (e.g., sodium, potassium).
Step 3: Use Appropriate Waste Containers

Waste must be accumulated in a container that is in good condition and compatible with the chemical.

  • Material: Use a high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid.[16][17] The original product container is often the best choice.[17]

  • Condition: Ensure the container is free of damage, leaks, or external residue.[17]

  • Closure: Keep the container closed at all times except when adding waste.[17][18][20] This prevents the release of vapors and protects against spills.

Step 4: Label the Waste Container Correctly

Proper labeling is a critical compliance and safety requirement.[19] The label must be affixed to the container as soon as the first drop of waste is added.

Your hazardous waste label must include:

  • The words "Hazardous Waste"

  • Full Chemical Name: "2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid" (Do not use abbreviations or chemical formulas).[20][21]

  • Hazard Characteristics: "Irritant," "Corrosive (Acidic)"

Step 5: Store Waste in a Satellite Accumulation Area (SAA)

Store your labeled waste container in a designated SAA at or near the point of generation.[18]

  • Location: The SAA must be under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[17]

  • Segregation: Ensure the container is physically segregated from the incompatible materials listed in Step 2.[17][19]

Step 6: Arrange for Final Disposal

Once the container is full or you have reached your facility's storage time limit (typically six months for academic labs), you must arrange for its removal.[15][16]

  • Contact your Institution's Environmental Health & Safety (EHS) Office. This is the most critical step. Your EHS department is responsible for the collection, consolidation, and shipment of hazardous waste to a licensed treatment, storage, and disposal facility (TSDF).[17][18]

  • Do not attempt to treat or dispose of the chemical yourself. The recommended disposal method is incineration by a licensed waste disposal company, which can manage the safe destruction of the compound and its hazardous combustion byproducts.[4][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid waste.

G Disposal Workflow for 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid A Waste Generated (Solid or Solution) B Is this a new waste stream? A->B C Select a compatible, empty container (HDPE). B->C Yes K Use existing, properly labeled container. B->K No D Affix a completed Hazardous Waste Label. C->D E Place container in secondary containment in a designated SAA. D->E F Add waste to container, ensuring it is segregated from incompatibles. E->F G Keep container securely closed when not in use. F->G H Is container full or has storage limit been reached? G->H I Contact EHS Office for waste pickup. H->I Yes J Continue to add waste to the designated container. H->J No J->F K->F

Caption: Decision-making flowchart for laboratory waste management.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS.
  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • SAFETY DATA SHEET for 1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic Acid. (2024, November 2). TCI Chemicals.
  • 2,6-Pyridinedicarboxylic acid SDS. ECHEMI.
  • 4-Pyridinecarboxylic acid Safety Data Sheet. (2025, March 31). PENTA.
  • SAFETY DATA SHEET for Pyridine-2-carboxylic Acid. (2023, March 5). TCI Chemicals.
  • SAFETY DATA SHEET for Picolinic acid. (2010, November 16). Fisher Scientific.
  • SAFETY DATA SHEET for PICOLINIC ACID. (2018, July 23). Spectrum Chemical.
  • SAFETY DATA SHEET for 4-Pyridinecarboxaldehyde. (2025, September 16). ThermoFisher Scientific.
  • SAFETY DATA SHEET for 4,4'-Dicarboxy-2,2'-bipyridine. Fisher Scientific.
  • Pyridine ACS Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited.
  • Safety data sheet for 4-(Trifluoromethyl)pyridine-3-carboxylic acid. (2023, March 30). CPAchem.
  • SAFETY DATA SHEET for 2-(4-Pyridyl)thiazole-4-carboxylic acid. (2008, June 22). Fisher Scientific.
  • SAFETY DATA SHEET for N-BOC-Piperidine-4-carboxylic acid. Fisher Scientific.
  • Removal of organosulfur compounds from oil fractions. GlobeCore.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
  • SAFETY DATA SHEET for 4-tert-Butylpyridine. (2020, June 9). Fisher Scientific.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • SAFETY DATA SHEET for 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid. (2025, February 26). TCI Chemicals.
  • SAFETY DATA SHEET for 2,3-Pyridinedicarboxylic acid. (2025, September 10). Thermo Fisher Scientific.
  • SAFETY DATA SHEET for 2-(4-tert-Butoxycarbonylpiperazin-1-yl)pyridine-4-boronic acid, pinacol ester. (2009, March 18). Fisher Scientific.
  • Laboratory Liquid Waste Disposal Flow Chart. Environmental Safety Center.

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A Researcher's Guide to the Safe Handling of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Operational and Safety Protocol for Laboratory Professionals

I. Hazard Assessment and Triage: Understanding the Risks

2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid is a multifaceted molecule, and its potential hazards should be assessed by considering its constituent functional groups. Pyridine and its derivatives are known for their potential to cause skin, eye, and respiratory irritation.[1][2] Inhalation of pyridine fumes can lead to headaches, dizziness, and nausea.[1] Carboxylic acids, while generally weak, can be corrosive and require appropriate personal protective equipment (PPE) to prevent skin and eye damage.[3] Sulfur-containing organic compounds can also present inhalation hazards and may require specific handling procedures to mitigate risks.

A structurally similar compound, 2-((Carboxymethyl)sulfanyl)pyridine-3-carboxylic acid, is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[4] Given these factors, a conservative approach is warranted, treating 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid as a potentially hazardous substance.

Table 1: Hazard Analysis of Functional Groups

Functional GroupPotential HazardsRecommended Precautions
Pyridine Ring Skin, eye, and respiratory irritation; potential for systemic effects upon absorption or inhalation.[1][2]Work in a certified chemical fume hood; wear chemical-resistant gloves and splash goggles.[1][5]
Carboxylic Acid Corrosive to skin and eyes; potential for respiratory irritation.[3][6]Wear appropriate gloves, lab coat, and eye protection.[3][7]
Tert-butyl Sulfide Potential for unpleasant odor; sulfur compounds can release toxic gases upon combustion.Handle in a well-ventilated area; keep away from heat and open flames.[8][9]
II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid. A multi-layered approach to PPE is essential to minimize exposure through all potential routes.

Core PPE Ensemble:

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times.[1] A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Nitrile or neoprene gloves are recommended for handling pyridine derivatives.[1][5] Latex gloves are not suitable.[1] It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-retardant lab coat should be worn and kept fully fastened.[10] For larger quantities or in situations with a higher risk of spillage, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors or dust.[1][5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Enter Laboratory ppe_check Inspect and Don PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Lab Coat start->ppe_check fume_hood Work in a Certified Chemical Fume Hood ppe_check->fume_hood handling Handle 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid fume_hood->handling decontaminate Decontaminate and Remove PPE handling->decontaminate exit Exit Laboratory decontaminate->exit

Caption: PPE workflow for handling the target compound.

III. Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of handling 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid is critical for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[5][11]

  • The storage container should be clearly labeled with the full chemical name and any known hazard warnings.[1][5]

2. Handling and Experimental Use:

  • Always work within a certified chemical fume hood.[1][5]

  • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[6][12]

  • Keep containers tightly closed when not in use to minimize the release of vapors.[1]

  • Avoid the formation of dust and aerosols.[6][11]

3. Spill Management:

In the event of a spill, immediate and decisive action is required to contain and neutralize the hazard.

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.[5]

  • Ventilate: Ensure the area is well-ventilated, but avoid creating strong air currents that could disperse the material.[5][13]

  • Contain: For liquid spills, use an inert absorbent material such as sand or vermiculite to contain the spill.[5][14]

  • Neutralize: For spills of acidic compounds, neutralization with a weak base like sodium bicarbonate is a common practice.[15]

  • Clean-up: Carefully collect the absorbent material and place it into a sealed, properly labeled container for hazardous waste disposal.[5][13][14]

  • Decontaminate: Thoroughly decontaminate the spill area with an appropriate cleaning agent.

Spill_Response spill {Spill Occurs} evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Inert Absorbent) ppe->contain cleanup Collect and Containerize for Disposal contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate report {Report Spill to Supervisor} decontaminate->report

Caption: Step-by-step spill response protocol.

IV. Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid and any contaminated materials is a critical final step. Pyridine and its derivatives are classified as hazardous waste and must not be disposed of in regular trash or poured down the drain.[5][14]

Disposal Protocol:

  • Waste Collection: Collect all waste materials, including unused compounds and contaminated items (e.g., gloves, absorbent materials), in a designated and clearly labeled hazardous waste container.[5]

  • Containerization: The waste container must be chemically compatible, sealable, and stored in a secondary containment area.[5]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name: "2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid."[5]

  • Consultation: Contact your institution's Environmental Health & Safety (EHS) department for specific guidance on disposal procedures, as regulations can vary.[5]

V. Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate first aid is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid, ensuring both personal safety and the advancement of scientific discovery.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Emergency Response and Remediation Services. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • GOV.UK. (2015, October 15). Pyridine: incident management. [Link]

  • PENTA. (2025, March 31). 4-Pyridinecarboxylic acid. [Link]

  • Bio-Synthesis Inc. (n.d.). 2,6-Pyridinedicarboxylic acid. [Link]

  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE). [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. [Link]

  • Datasheet. (n.d.). PYRIDINE. [Link]

  • Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. [Link]

  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. [Link]

  • Thermo Fisher Scientific. (2018, October). Pyridine - SAFETY DATA SHEET. [Link]

  • Loba Chemie. (n.d.). PYRIDINE AR. [Link]

  • Sage Oil Vac. (2025, October 22). Sulfur Storage & Handling Tips | Safety Guide. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sulphur. [Link]

  • Tidewater. (2022, December 15). SULPHUR SAFETY DATA SHEET. [Link]

  • Rosneft Deutschland. (n.d.). Safety Data Sheet Sulfur. [Link]

  • OHS Resource Portal. (n.d.). Handling Sulphur (Bulletin CH044). [Link]

  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET. [Link]

  • PubChem. (n.d.). 2-((Carboxymethyl)sulfanyl)pyridine-3-carboxylic acid. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.